1-Acetylethylenediamine
Description
BenchChem offers high-quality 1-Acetylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
3,4-diaminobutan-2-one |
InChI |
InChI=1S/C4H10N2O/c1-3(7)4(6)2-5/h4H,2,5-6H2,1H3 |
InChI Key |
HPYKHRGGYKDQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Properties of 1-Acetylethylenediamine in Aqueous Solution: A Comprehensive Technical Guide
Introduction
1-Acetylethylenediamine (1-AcEDA), systematically known as N-(2-aminoethyl)acetamide, is a bifunctional aliphatic molecule comprising a primary amine and an acetamide group. With a molecular weight of 102.14 g/mol , it typically presents as a white to yellow crystalline solid at standard conditions . In aqueous environments, 1-AcEDA serves as a critical model compound for understanding amide-amine interplay, acting as a spacer in advanced Gemini surfactants , and emerging as a degradation product in amine-based carbon capture systems . This whitepaper provides an in-depth analysis of its thermodynamic properties, detailing protonation equilibria, hydration energetics, and the self-validating experimental protocols required to measure them accurately.
Acid-Base and Protonation Thermodynamics
The thermodynamic behavior of 1-AcEDA in water is fundamentally asymmetric. While its parent compound, ethylenediamine (EDA), possesses two basic amine groups with pKa values of 10.71 and 7.56 , the acetylation of one amine in 1-AcEDA drastically alters its electronic landscape.
-
Amide Non-Basicity : The amide nitrogen is stabilized by resonance with the adjacent carbonyl group, delocalizing its lone pair and rendering it essentially non-basic in aqueous solutions (predicted pKa ~ 15.97 for deprotonation) .
-
Primary Amine Basicity : The protonation of the remaining primary amine is governed by the inductive electron-withdrawing effect (-I effect) of the acetamide group. This effect reduces the electron density on the primary amine, lowering its basicity relative to EDA.
The standard Gibbs free energy of protonation (
Thermodynamic cycle for the aqueous protonation of 1-Acetylethylenediamine.
Hydration Thermodynamics and Solute-Solvent Interactions
In aqueous solution, 1-AcEDA exhibits complex hydration thermodynamics due to its amphiphilic character.
-
Hydrophilic Hydration : The highly polar amine and amide groups participate in extensive hydrogen bonding. The thermodynamic signature of this dissolution is a negative excess molar enthalpy (
), indicating that solute-solvent hydrogen bonding energetically outweighs the endothermic disruption of bulk water-water interactions. -
Hydrophobic Hydration : The non-polar methyl group of the acetyl moiety induces hydrophobic hydration. Water molecules form highly ordered, clathrate-like structures around the methyl group. This ordering decreases the entropy of the system (
) and manifests macroscopically as a positive contribution to the partial molar heat capacity ( ).
Applications Driven by Thermodynamic Properties
-
Gemini Surfactants : 1-AcEDA is increasingly utilized as a spacer molecule in the synthesis of advanced Gemini surfactants, such as sugar-based and imidazolium dimeric surfactants . The thermodynamics of micellization (
) are highly dependent on the spacer. Research indicates that Gemini surfactants with an N,N′-acetylethylenediamine spacer exhibit significantly lower Critical Micelle Concentrations (CMC) than their monomeric counterparts . The micellization process is both enthalpy and entropy-driven, as the spacer's hydrogen-bonding capacity alters the structuring of water molecules around the micellar core . -
Carbon Capture Systems : In aqueous alkanolamine blends used for CO2 absorption, 1-AcEDA is a notable degradation product of polyamines like piperazine and ethylenediamine . Understanding the vapor-liquid equilibrium (VLE) and heat capacity of 1-AcEDA is crucial for predicting solvent loss and the long-term thermodynamic efficiency of industrial stripper configurations .
Thermodynamic driving forces for micellization of 1-AcEDA-spaced Gemini surfactants.
Quantitative Data Summary
The following table contrasts the thermodynamic and physical properties of 1-AcEDA with its parent molecule, EDA, highlighting the impact of acetylation.
| Property | Ethylenediamine (EDA) | 1-Acetylethylenediamine (1-AcEDA) |
| Molecular Weight | 60.10 g/mol | 102.14 g/mol [[1]]([Link]) |
| Physical State (298 K) | Water-white liquid | White to yellow crystalline solid |
| Melting Point | 8.5 °C | 50 °C [[2]]([Link]) |
| pKa (Primary Amine, 298 K) | 10.71 [[3]]([Link]) | ~ 8.5 - 9.0 (Inductive shift) |
| pKa (Secondary/Amide, 298 K) | 7.56 | 15.97 ± 0.46 (Predicted) |
| Aqueous Solubility | Miscible | Highly Soluble |
Experimental Methodologies for Thermodynamic Profiling
To ensure scientific integrity and reproducibility, the thermodynamic parameters of 1-AcEDA must be determined using self-validating experimental systems. Below are the field-proven protocols for measuring these properties.
Protocol A: Isothermal Titration Calorimetry (ITC) for Protonation Enthalpy ( )
ITC is the gold standard for measuring the heat of protonation. It is preferred over van't Hoff analysis because it measures heat directly rather than relying on the temperature derivative of the equilibrium constant, which propagates exponential errors.
-
Sample Preparation & Degassing : Prepare a 1.0 mM solution of 1-AcEDA in a low-enthalpy buffer (e.g., phosphate) to minimize background heat. Causality : Both the sample and the titrant (0.01 M HCl) must be rigorously degassed under vacuum. Microbubbles introduced during injection will cause massive endothermic artifacts, invalidating the thermogram.
-
Thermal Equilibration : Load the sample cell and reference cell (ultra-pure water). Allow the system to equilibrate at exactly 298.15 K until a stable baseline heat flow (
cal/sec) is achieved. -
Blank Titration (Self-Validation) : Titrate the HCl solution into the buffer alone. Causality : This isolates the heat of dilution and the mechanical friction of the injection syringe. This background heat must be subtracted from the main experiment to ensure the measured heat is solely due to the protonation of 1-AcEDA.
-
Incremental Titration : Inject 2
L aliquots of HCl into the 1-AcEDA solution at 150-second intervals. -
Data Integration : Integrate the area under each injection peak to determine the heat released per mole of injectant. Fit the data to an independent binding model (Wiseman Isotherm) to extract
, , and .
Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.
Protocol B: Vibrating-Tube Densimetry for Apparent Molar Volumes ( )
The apparent molar volume provides critical insights into solute-solvent packing and hydration sphere density.
-
Calibration (Self-Validation) : Calibrate the vibrating-tube densimeter using ultra-pure degassed water and dry air at 298.15 K. Causality : The period of oscillation of the U-tube is directly proportional to the mass (and thus density) of the fluid inside. Precise calibration against known standards ensures accurate density (
) derivation. -
Gradient Measurement : Prepare a concentration gradient of 1-AcEDA solutions (0.05 M to 1.0 M) by mass using an analytical balance. Measure the density of each solution.
-
Data Derivation : Calculate the apparent molar volume using the equation:
, where is molar mass, is molality, and is the density of pure water. Extrapolate to infinite dilution to find the standard partial molar volume ( ).
References
-
Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses. MDPI. URL:[Link]
-
CO2 Capture by Aqueous Absorption Summary of 3rd Quarterly Progress Reports 2009. UT Austin / OSTI. URL:[Link]
-
N-Acetylethylenediamine Chemical Properties. LookChem. URL:[Link]
-
N-(2-aminoethyl)acetamide (CID 66082). PubChem, National Institutes of Health. URL:[Link]
-
Ethylenediamine (CID 3301). PubChem, National Institutes of Health. URL:[Link]
-
SIDS Initial Assessment Report for Ethylenediamine (CAS 107-15-3). OECD / UNEP. URL:[Link]
Sources
solubility profile of N-(2-aminoethyl)acetamide in organic solvents
This guide outlines the solubility profile and characterization framework for N-(2-aminoethyl)acetamide (NAEA) . It is designed for researchers in carbon capture, organic synthesis, and pharmaceutical development who require precise physicochemical data for solvent selection and process optimization.
Executive Summary
N-(2-aminoethyl)acetamide (NAEA), also known as N-acetylethylenediamine, is a bifunctional molecule containing both a primary amine and a secondary amide group. This structural duality imparts unique solubility characteristics, making it a critical intermediate in the synthesis of imidazoline derivatives (e.g., lysidine) and a significant degradation product in amine-based CO₂ capture systems.
Understanding the solubility profile of NAEA is essential for:
-
Purification: Designing crystallization processes to remove NAEA from ethylenediamine (EDA) streams.
-
Reaction Engineering: Selecting optimal solvent media for N-alkylation or cyclization reactions.
-
Formulation: Developing stable amine blends for gas treating applications.
This guide provides a theoretical solubility assessment, detailed experimental protocols for empirical determination, and the mathematical framework for data modeling.
Physicochemical Characterization
Before initiating solubility studies, the fundamental properties of the solute must be established to ensure material integrity. NAEA is hygroscopic; moisture content significantly alters solubility data.
Table 1: Core Physicochemical Properties of NAEA
| Property | Value | Source/Note |
| CAS Number | 1001-53-2 | - |
| Molecular Formula | - | |
| Molecular Weight | 102.14 g/mol | - |
| Physical State | Solid / Supercooled Liquid | MP is close to ambient; often appears as a viscous liquid.[1][2] |
| Melting Point | 50 – 52 °C | Sharp endotherm (DSC); broadens with impurities. |
| Boiling Point | 128 °C @ 3 mmHg | High boiling point due to intermolecular H-bonding. |
| Density | 1.066 g/mL (25 °C) | Denser than water/ethanol. |
| pKa (Predicted) | ~15.97 (Amide), ~9-10 (Amine) | Basic character dominates aqueous behavior. |
| Hygroscopicity | High | Critical: Dry under vacuum ( |
Theoretical Solubility Profile
Solubility is governed by the thermodynamic compatibility between the solute and solvent, often approximated by Hansen Solubility Parameters (HSP) . NAEA possesses high polarity (
Predicted Solvent Compatibility
Based on the "Like Dissolves Like" principle and functional group analysis:
-
Polar Protic Solvents (High Solubility):
-
Water, Methanol, Ethanol, Isopropanol.
-
Mechanism: Strong hydrogen bonding network formation. The amine group accepts protons; the amide group acts as both donor and acceptor.
-
Expectation: Miscible or highly soluble (>500 mg/mL) at elevated temperatures.
-
-
Polar Aprotic Solvents (Moderate to High Solubility):
-
DMSO, DMF, NMP.
-
Mechanism: Dipole-dipole interactions. Effective for dissolving the amide backbone.
-
Note: Literature reports "slight" solubility in DMSO for certain grades; this is likely a kinetic inhibition due to crystal lattice energy. Heating to >40°C typically breaks this lattice.
-
-
Non-Polar Solvents (Low/Insoluble):
-
Hexane, Heptane, Toluene, Diethyl Ether.
-
Mechanism: High energy cost to disrupt solute-solute H-bonds.
-
Application: These are excellent anti-solvents for recrystallization/precipitation.
-
Interaction Diagram
The following diagram illustrates the solvation mechanisms driving NAEA solubility.
Experimental Protocols
To generate a definitive solubility profile, the Isothermal Saturation Method (Shake-Flask) is the industry standard for thermodynamic equilibrium data.
Protocol A: Gravimetric Determination (High Solubility Solvents)
Best for: Volatile solvents (Ethanol, Methanol) where NAEA solubility is >10 mg/mL.
Materials:
-
Thermostated shaker bath (
). -
0.22 µm PTFE syringe filters (pre-heated to T).
-
Precision analytical balance (
).
Workflow:
-
Preparation: Add excess NAEA solid to 10 mL of solvent in a glass vial. Ensure a solid phase persists (saturated suspension).
-
Equilibration: Agitate at set temperature (e.g., 298.15 K) for 24–48 hours.
-
Sedimentation: Stop agitation and allow phases to separate for 2 hours at temperature.
-
Sampling: Withdraw supernatant using a pre-heated syringe and filter into a pre-weighed weighing boat (
). -
Weighing 1: Weigh the boat + liquid (
). -
Evaporation: Evaporate solvent in a vacuum oven at 60 °C until constant mass is achieved (
). -
Calculation:
Protocol B: HPLC Determination (Trace/Low Solubility)
Best for: Complex mixtures or low-solubility matrices (e.g., Toluene).
Analytical Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 90:10 Phosphate Buffer (pH 7.0) : Acetonitrile. Note: High aqueous content required to retain polar NAEA.
-
Detection: UV at 210 nm (Amide absorption).
-
Flow Rate: 1.0 mL/min.
Workflow:
-
Follow Protocol A steps 1–4.
-
Dilution: Dilute the filtered supernatant with Mobile Phase to land within the linear calibration range (typically 0.01 – 1.0 mg/mL).
-
Quantification: Inject and calculate concentration using an external standard curve.
Experimental Workflow Diagram
Data Modeling & Analysis
Raw solubility data (
Modified Apelblat Equation
For correlating solubility with temperature, the modified Apelblat equation is the standard model:
-
x₁: Mole fraction solubility of NAEA.
-
T: Absolute temperature (K).
-
A, B, C: Empirical model constants derived via regression analysis.
van't Hoff Analysis
To determine the dissolution enthalpy (is the process endothermic or exothermic?), plot
-
Insight: NAEA dissolution in alcohols is typically endothermic (
), meaning solubility increases with temperature.
Safety & Handling
-
Corrosivity: NAEA is an amine/amide derivative. While less volatile than ethylenediamine, it can cause skin burns and severe eye damage. Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent moisture absorption and carbamate formation (reaction with atmospheric CO₂).
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 66082, N-(2-aminoethyl)acetamide. Retrieved from [Link]
- Experimental Methodology: Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Standard text for solubility protocols).
- CO₂ Capture Context: Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science, 325(5948), 1652-1654.
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
Sources
pKa of Primary Amine in 1-Acetylethylenediamine: A Technical Analysis
Topic: pKa Values of Primary Amine in 1-Acetylethylenediamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dissociation constant (pKa) of the primary amine in 1-Acetylethylenediamine (N-(2-aminoethyl)acetamide, CAS: 1001-53-2) is 9.28 at 25°C.[1]
This value represents the deprotonation equilibrium of the terminal primary ammonium group (
This guide details the structural causality, comparative data, and experimental protocols for verifying this value in a research setting.
Structural & Theoretical Framework
Chemical Architecture
1-Acetylethylenediamine is a mono-acetylated derivative of ethylenediamine. Its physicochemical behavior is defined by the interplay between the basic primary amine and the non-basic amide.
-
Structure:
-
Primary Amine: The protonation site of interest.
-
Amide Group: Acts as an electron-withdrawing substituent via the
-bond framework (inductive effect), lowering the electron density on the primary nitrogen.
Mechanistic Basis of pKa Shift
To understand the pKa value of 9.28, one must compare it to its structural analogs. The basicity of the amine is modulated by the electronic nature of the substituent at the
| Compound | Structure | pKa (Amine) | Electronic Effect |
| Ethylamine | 10.7 | Alkyl group (+I) stabilizes cation. | |
| 1-Acetylethylenediamine | 9.28 | Amide group (-I) destabilizes cation. | |
| Ethylenediamine (pKa2) | 7.56 | Ammonium group (-I, Charge) strongly destabilizes cation. | |
| Glycinamide | 8.20 | Amide (-I) closer (1 carbon spacer). |
Analysis:
-
vs. Ethylamine: The replacement of a hydrogen with an acetamido group (
) lowers the pKa by approximately 1.4 units. The amide nitrogen is hybridized and part of a resonance system, making it electron-withdrawing relative to a simple alkyl chain. -
vs. Ethylenediamine: The second pKa of ethylenediamine involves deprotonation in the presence of a proximal positive charge (
). In 1-Acetylethylenediamine, the distal group is a neutral amide. The absence of electrostatic repulsion explains why the pKa (9.28) is significantly higher than EDA's second pKa (7.56).
Equilibrium Visualization
The following diagram illustrates the protonation equilibrium and the electronic influence of the amide group.
Figure 1: Protonation equilibrium of 1-Acetylethylenediamine. The amide group exerts an electron-withdrawing effect, shifting the equilibrium slightly to the right compared to ethylamine.
Experimental Determination Protocol
To validate this pKa value in a specific formulation or solvent system, the following Potentiometric Titration protocol is the gold standard. This method is self-validating through the use of Gran plots or derivative analysis.
Materials
-
Analyte: 1-Acetylethylenediamine (>98% purity), ~1.0 mmol.
-
Titrant: 0.1 M HCl (standardized against TRIS or
). -
Solvent: Degassed HPLC-grade water (free of
to prevent carbonate error). -
Ionic Strength Adjuster (ISA): 0.1 M KCl or
(to maintain constant activity coefficients).
Workflow
-
Preparation: Dissolve 1.0 mmol of the amine in 50 mL of 0.1 M KCl solution.
-
Blank Titration: Perform a titration on the solvent/ISA alone to determine background corrections.
-
Titration:
-
Equilibrate the pH electrode at 25°C under inert gas (
or Ar) purge. -
Add 0.1 M HCl in small increments (e.g., 0.05 mL).
-
Record equilibrium pH after each addition (drift < 0.002 pH units/min).
-
-
Data Processing:
-
Plot pH vs. Volume of HCl.
-
Calculate the first derivative (
) to identify the endpoint. -
Use the Henderson-Hasselbalch equation at the half-equivalence point:
At 50% neutralization, , therefore .
-
Validation Logic (Self-Check)
-
Endpoint Stoichiometry: The equivalence point must occur at exactly 1.0 equivalent of HCl relative to the amine mass. A deviation >2% indicates impurity or weighing error.
-
Curve Shape: The buffer region (10-90% neutralization) must fit the theoretical log-linear slope.
Quantitative Data Summary
The following table consolidates the pKa values of 1-Acetylethylenediamine and relevant reference compounds.
| Compound | pKa (25°C) | Structural Context | Reference |
| Ethylamine | 10.70 | Reference Aliphatic Amine | [1] |
| Ethylenediamine ( | 10.71 | Diamine (First Protonation) | [1] |
| 1-Acetylethylenediamine | 9.28 | Mono-Acylated Diamine | [2, 3] |
| Glycinamide | 8.20 | [1] | |
| Ethylenediamine ( | 7.56 | Diamine (Second Protonation) | [1] |
| Acetamide | -0.5 | Amide Group (Reference) | [1] |
Applications in Drug Development
Understanding this pKa is critical for:
-
Linker Chemistry: When using this molecule as a linker in Antibody-Drug Conjugates (ADCs) or PROTACs, the amine remains partially protonated at physiological pH (7.4), influencing solubility and membrane permeability.
-
Buffer Capacity: It provides effective buffering in the pH range of 8.3 – 10.3, suitable for specific enzymatic reactions requiring basic conditions without the high nucleophilicity of pure ethylenediamine.
-
Purification: The significant pKa difference between 1-Acetylethylenediamine (9.28) and unreacted ethylenediamine (10.71/7.56) allows for separation via cation exchange chromatography using a pH gradient (e.g., eluting at pH 9.5).
References
-
Williams, R. (2025). pKa Data Compiled. pKa Values of Amines and Diamines. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. (Entry: N-Acetylethylenediamine, p. 102). Link
-
Chemcraft. (2024). Catalog of Ionisable Substances and pKa Values. Link
-
PubChem. (2025).[2][3] N-(2-aminoethyl)acetamide Compound Summary. National Library of Medicine. Link
Sources
Unlocking the Coordination Chemistry Potential of N-Acetylethylenediamine Ligands in Advanced Therapeutics and Catalysis
Executive Summary
N-Acetylethylenediamine (N-AEDA; CAS 1001-53-2) is a highly versatile, bifunctional building block in modern coordination chemistry. Featuring both a primary aliphatic amine and a secondary acetamide moiety, N-AEDA serves as a hemilabile bidentate ligand and a foundational precursor for sophisticated multidentate architectures. This technical whitepaper explores the mechanistic utility of N-AEDA-derived ligands, detailing their critical role in tuning the pharmacokinetic profiles of radiopharmaceuticals, stabilizing reactive intermediates in homogeneous catalysis, and modeling metalloenzyme active sites.
Molecular Anatomy and Coordination Dynamics of N-AEDA
The structural duality of N-AEDA provides a dynamic platform for tuning the electronic and steric environment of transition metal centers. The primary amine (pKa ~9.28) acts as a classic, strong
Depending on the pH and the specific metal center, the amide group can coordinate via the carbonyl oxygen (neutral donor) or undergo metal-assisted deprotonation to coordinate via the amide nitrogen (-CON⁻), acting as a potent anionic
Strategic Applications in Drug Development and Radiopharmacy
In nuclear medicine, the rational design of Technetium-99m (Tc-99m) and Rhenium (Re) radiopharmaceuticals requires absolute control over the coordination sphere to dictate in vivo behavior. N-AEDA is frequently utilized to construct tetradentate (e.g., N₂S₂ or N₃S) chelating systems [2].
Causality in Drug Design: The Tc(V) and Re(V) oxo cores typically carry a +3 charge (M=O³⁺). By incorporating the ionizable amide donor derived from N-AEDA, researchers can perfectly balance this charge. When the amide deprotonates, it provides an anionic nitrogen donor that neutralizes the +3 core, yielding an electrically neutral complex. This neutrality is a strict prerequisite for the passive diffusion of the radiotracer across lipophilic cell membranes, thereby enhancing cell permeation and allowing for targeted biodistribution in diagnostic imaging[2].
Fig 1: Pharmacokinetic tuning logic for Tc-99m radiopharmaceuticals using N-AEDA derived ligands.
Biomimetic Modeling and Homogeneous Catalysis
Beyond medicine, N-AEDA-derived ligands are pivotal in stabilizing reactive metal intermediates for advanced catalysis.
-
Biomimetic Models: N-AEDA is used to synthesize N₄O Schiff-base ligands that mimic the active site of Acireductone Dioxygenase (ARD). The resulting pseudo-octahedral Ni(II) complexes, such as , successfully replicate the enzyme's resting state. The incorporation of the oxygen-donor moiety from the N-AEDA backbone models the contribution of the glutamate oxygen in the ARD active site, enabling the complex to exhibit carbon-carbon bond cleavage activation of diketone substrates [3].
-
Homogeneous Catalysis: Ruthenium pincer complexes, [RuCl2(PNX)2], utilizing N-AEDA-derived PNX (X = O, N, S) ligands, demonstrate exceptional efficacy in the Guerbet coupling of ethanol to butanol. The hemilability of the N-AEDA amide arm allows for the necessary vacant coordination sites during the hydrogen-borrowing catalytic cycle[4].
Quantitative Data: Coordination Metrics
| Complex / Ligand Type | Metal Center | Coordination Geometry | Key Application | Reference |
| [Cu(acetyl-uns-penp)Cl]ClO₄ | Cu(II) | Square Pyramidal / Distorted Octahedral | Structural modeling, reactivity studies | [1] |
| Ni(II) | Pseudo-octahedral | ARD Enzyme Biomimetic (C-C cleavage) | [3] | |
| [Co(uns-penp)(H₂O)Cl]Cl₂ | Co(III) | Octahedral (180° N-Co-N angles) | Redox potential tuning | [5] |
| Tc-99m / Re (N₂S₂/N₃S) | Tc(V) / Re(V) | Square Pyramidal | Radiopharmaceuticals (Imaging/Therapy) | [2] |
| [RuCl₂(PNX)₂] | Ru(II) | Octahedral (bis-tridentate) | Homogeneous Catalysis (Guerbet coupling) | [4] |
Self-Validating Experimental Protocols
Protocol 1: Reductive Amination Synthesis of the Tripodal Ligand (acetyl-uns-penp)
This protocol details the synthesis of the tetradentate ligand acetyl-uns-penp from N-AEDA and Pyridine-2-carboxaldehyde [5].
-
Preparation: Dissolve N-acetylethylenediamine (3.36 g, 30 mmol) in 150 mL of dry 1,2-dichloroethane under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions and a non-coordinating solvent prevent the premature hydrolysis of the intermediate iminium ion and ensure the stability of the reducing agent.
-
-
Condensation: Add Pyridine-2-carboxaldehyde (5.7 mL, 60 mmol) dropwise to the solution.
-
Causality: The exact 1:2 stoichiometric ratio ensures both protons on the primary amine of N-AEDA are substituted, forming the desired tripodal scaffold.
-
-
Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (18.06 g, 84.9 mmol), under positive nitrogen pressure.
-
Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that reduces the iminium intermediate without reducing the unreacted aldehyde or the amide carbonyl of the N-AEDA backbone.
-
-
Reaction & Validation Monitoring: Stir the milky reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a ninhydrin stain[3].
-
Causality & Validation: Ninhydrin selectively stains primary amines. The complete disappearance of the primary amine spot validates the 100% conversion of the N-AEDA starting material.
-
-
Quenching & Isolation: Quench the reaction by adding 300 mL of 2M NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality: NaOH neutralizes the acetic acid byproduct generated by NaBH(OAc)₃ and deprotonates the newly formed tertiary amines, driving the free-base ligand into the organic phase for high-yield extraction.
-
Fig 2: Synthesis workflow of the tripodal acetyl-uns-penp ligand via reductive amination.
Protocol 2: Metallation and Isolation of the Cu(II) Complex
Synthesis of [Cu(acetyl-uns-penp)Cl]ClO₄[1].
-
Preparation: Dissolve the purified acetyl-uns-penp ligand (1 eq) in anhydrous methanol.
-
Causality: Methanol acts as an ideal protic solvent that solubilizes both the organic ligand and the inorganic metal salt while facilitating the crystallization of the final complex.
-
-
Metallation: Add a methanolic solution of Cu(ClO₄)₂·6H₂O (1 eq) and NaCl (1 eq) dropwise under continuous stirring.
-
Causality: The perchlorate anion (ClO₄⁻) is weakly coordinating, forcing the chloride ion (Cl⁻) to occupy the primary coordination sphere, resulting in a distinct square-pyramidal or distorted octahedral geometry.
-
-
Crystallization & Validation: Allow the solution to undergo slow evaporation at room temperature to yield single crystals. Analyze the crystals via single-crystal X-ray diffraction (XRD).
-
Causality & Validation: Slow evaporation promotes the growth of X-ray quality single crystals. XRD directly validates the structural distortion where the amide nitrogen interacts weakly with the Cu(II) ion, confirming the successful coordination[1].
-
References
- Title: Metal chelating compounds - EP0618191A1 Source: Google Patents URL
-
Title: Syntheses and characterization of copper complexes of the ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) and derivatives Source: ResearchGate URL: [Link]
- Title: Tuning the redox potentials of ternary cobalt(III)
-
Title: Ru(II) PNX (X = O,N,S) Complexes in Homogeneous Catalysis for Sustainable Development Source: ORCA - Cardiff University URL: [Link]
-
Title: A family of structural and functional models for the active site of a unique dioxygenase: Acireductone Dioxygenase (ARD) Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0618191A1 - Metal chelating compounds - Google Patents [patents.google.com]
- 3. A family of structural and functional models for the active site of a unique dioxygenase: Acireductone Dioxygenase (ARD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
Synthesis Pathways and Methodologies for 1-Acetylethylenediamine: A Comprehensive Technical Guide
Executive Summary
1-Acetylethylenediamine, systematically referred to as N-(2-aminoethyl)acetamide (CAS: 1001-53-2), is a critical bifunctional building block utilized extensively in organic synthesis, pharmaceutical development, and advanced energy materials[1]. Featuring both a primary amine and an amide functional group, it serves as a versatile precursor for heterocyclic compounds, ligands, and Liquid-Organic Hydrogen Carrier (LOHC) systems[2].
However, the synthesis of 1-acetylethylenediamine presents a classic organic chemistry challenge: the selective mono-functionalization of a symmetrical diamine. Because ethylenediamine (EDA) possesses two sterically unhindered and electronically equivalent primary amines, achieving high yields of the monoacetylated product requires strict kinetic control to prevent the formation of the thermodynamic sink, N,N'-diacetylethylenediamine (DAE). As a Senior Application Scientist, I have structured this guide to dissect the causality behind the experimental choices required to overcome this challenge, providing field-proven protocols and mechanistic insights.
Mechanistic Principles of Monoacetylation
The core challenge in synthesizing 1-acetylethylenediamine lies in the competing reaction rates of the first and second acetylation steps. Once the first amine is acetylated, the resulting amide group is electron-withdrawing. This slightly reduces the nucleophilicity of the remaining primary amine via inductive effects. However, this electronic deactivation is insufficient to halt the second acetylation entirely.
To drive the reaction toward monoacetylation, researchers must manipulate the reaction conditions through two primary vectors:
-
Stoichiometric Asymmetry : By employing a massive molar excess of EDA (typically a 3:1 ratio of diamine to acylating agent), the statistical probability of the acylating agent colliding with an unreacted EDA molecule vastly outweighs the probability of it colliding with the monoacetylated intermediate.
-
Attenuated Electrophilicity : Highly reactive acylating agents like acetyl chloride or acetic anhydride drive the reaction too rapidly, leading to exothermic runaway and poor selectivity. Instead, the aminolysis of an ester (e.g., ethyl acetate) is preferred. Esters are mild electrophiles; their reaction with amines is kinetically slow at room temperature, allowing the stoichiometric excess of EDA to dictate the product distribution effectively[3].
Caption: Kinetic pathway of EDA acetylation highlighting target and byproduct formation.
Core Synthetic Pathways
Pathway A: Aminolysis of Esters (The Standard Protocol)
This is the most industrially relevant, scalable, and self-validating method for producing 1-acetylethylenediamine. By utilizing 70% aqueous ethylenediamine and ethyl acetate, the reaction proceeds slowly over several days. The presence of water helps solubilize the reactants and stabilizes the transition states via hydrogen bonding. The reaction is self-validating: the initially heterogeneous mixture becomes perfectly homogeneous once the ester has been fully consumed[3].
Pathway B: Catalytic Dehydrogenative Coupling (LOHC Context)
Recent advancements in green chemistry have introduced catalytic pathways where EDA and ethanol are coupled using Ruthenium (Ru) catalysts. In this system, ethanol undergoes dehydrogenation to form an acyl-equivalent intermediate, which then reacts with EDA. While this pathway primarily yields N,N'-diacetylethylenediamine (up to 93% yield) for hydrogen storage applications, 1-acetylethylenediamine is formed as an intermediate (approx. 7% yield) and can be isolated under modified catalytic loads[2].
Pathway C: Protection-Deprotection Strategy
For applications requiring ultra-high purity without the need for rigorous fractional distillation, a protection-deprotection strategy is utilized. One amine is transiently protected (e.g., via selective mono-Boc protection), followed by acetylation of the free amine, and subsequent acid-catalyzed deprotection[4]. While this adds synthetic steps, it completely eliminates the formation of the diacetylated byproduct.
Quantitative Data Summary
| Synthesis Pathway | Reagents | Reaction Time | Temp | Target Yield | Primary Byproduct | Scalability |
| A. Ester Aminolysis | EDA (70% aq), Ethyl Acetate | 3-5 Days | 20-25°C | ~60% | N,N'-diacetylethylenediamine | High (Kilogram scale) |
| B. Catalytic Coupling | EDA, Ethanol, Ru-Catalyst | 12-24 Hours | >100°C | ~7% | N,N'-diacetylethylenediamine | Low (Specialized LOHC) |
| C. Protection Strategy | EDA, Boc2O, Ac2O, TFA | 24 Hours | 0-25°C | >85% | Minimal | Medium (Multi-gram scale) |
Experimental Protocol: Scalable Aminolysis of Ethyl Acetate
The following protocol details the robust, step-by-step methodology for Pathway A, designed to yield approximately 60% of the monoacetyl derivative[3].
Reagents Required:
-
Ethyl acetate: 528 g (6.0 moles)
-
Ethylenediamine (70% aqueous solution): 1550 g (18.0 moles)
Step-by-Step Methodology:
-
Reagent Mixing : In a large, appropriately vented round-bottom flask, carefully add 1550 g of 70% aqueous ethylenediamine. Slowly add 528 g of ethyl acetate. Causality note: The 3:1 molar ratio is strictly required to suppress diacetylation.
-
Incubation : Seal the flask and allow the biphasic mixture to stand at ambient room temperature (20-25°C) for several days.
-
Visual Validation : Monitor the reaction visually. The reaction is considered complete when the mixture transitions from a heterogeneous, biphasic suspension to a completely clear, homogeneous solution. This indicates the total consumption of the non-polar ethyl acetate.
-
Primary Distillation : Transfer the mixture to a distillation apparatus. Distill off the ethanol byproduct, water, and the bulk of the unreacted ethylenediamine under moderate vacuum.
-
Fractional Vacuum Distillation : Equip the setup with a fractionating column. Apply a high vacuum (5 mm Hg). Collect the fraction boiling in the range of 115–130°C.
-
Redistillation (Purification) : To remove trace impurities (lysidine and unreacted EDA), redistill the collected fraction. The pure 1-acetylethylenediamine will distill sharply at 125–130°C at 5 mm Hg .
-
Yield : Expected yield is approximately 365 g (60% based on ethyl acetate).
Caption: Step-by-step experimental workflow for the synthesis and purification of 1-Acetylethylenediamine.
References
-
PrepChem . "Preparation of N-acetylethylenediamine." PrepChem.com. Available at:[Link]
- Google Patents. "Liquid-organic hydrogen carrier systems based on catalytic peptide formation and hydrogenation (KR20170052618A)." Google Patents.
Sources
- 1. CAS 1001-53-2: N-Acetylethylenediamine | CymitQuimica [cymitquimica.com]
- 2. KR20170052618A - Liquid-organic hydrogen carrier systems based on catalytic peptide formation and hydrogenation - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. N-(2-Aminoethyl)methanesulfonamide | 83019-89-0 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Selective Mono-acetylation of Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective mono-acetylation of ethylenediamine to produce N-(2-aminoethyl)acetamide is a critical transformation in organic synthesis, yielding a versatile intermediate for pharmaceuticals, surfactants, and chelating agents.[1] Achieving high selectivity for the mono-acetylated product over the di-acetylated byproduct presents a significant challenge due to the comparable reactivity of the two primary amine groups. This guide provides a detailed examination of established protocols for the selective mono-acetylation of ethylenediamine, elucidating the chemical principles that govern selectivity. We present two robust protocols—one employing ethyl acetate as a mild acetylating agent and another utilizing acetic anhydride under controlled biphasic conditions. This document offers in-depth, step-by-step methodologies, data summary tables, and mechanistic diagrams to equip researchers with the knowledge to perform this synthesis with high efficiency and selectivity.
Introduction: The Challenge of Selectivity
Ethylenediamine is a symmetrical molecule with two nucleophilic primary amine groups. The direct acylation of ethylenediamine often leads to a mixture of mono- and di-acetylated products, with the di-acetylated form, N,N'-diacetylethylenediamine, being a common impurity.[2] The formation of the di-acetylated product can be attributed to the fact that the initially formed mono-acetylated product is still nucleophilic and can react further with the acetylating agent.[2][3]
Controlling the reaction to favor the mono-acetylated product, N-(2-aminoethyl)acetamide, is therefore of paramount importance for its use as a building block in more complex molecular architectures.[1][4] The protocols detailed herein are designed to maximize the yield of the desired mono-acetylated product by manipulating reaction conditions and reagent choice.
Mechanistic Principles for Achieving Mono-Selectivity
Several strategies can be employed to enhance the selectivity of the mono-acetylation reaction. The two protocols presented in this guide leverage the following principles:
-
Use of a Mild Acetylating Agent: Employing a less reactive acetylating agent, such as ethyl acetate, slows down the rate of the second acetylation, allowing for a greater window to isolate the mono-acetylated product.
-
Control of Stoichiometry and Concentration: While using a large excess of ethylenediamine can statistically favor mono-acetylation, this approach can complicate purification.[3] Careful control of the stoichiometry, often a 1:1 ratio of diamine to acetylating agent, can provide a good balance of conversion and selectivity.[2]
-
In Situ Protection/Deactivation: By controlling the pH of the reaction medium, it is possible to protonate the amine groups. The mono-protonated ethylenediamine is less nucleophilic, and the mono-acetylated product, once formed, can also be protonated, rendering it less susceptible to a second acetylation. This principle is particularly effective in biphasic systems where the protonated species are sequestered in the aqueous phase, away from the acetylating agent in the organic phase.[2]
Recommended Protocols for Selective Mono-acetylation
Protocol 1: Acetylation using Ethyl Acetate
This method is a straightforward and classic approach that utilizes the relative mildness of ethyl acetate as an acetylating agent. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl group.
3.1. Rationale
Ethyl acetate is a less potent acylating agent compared to acetic anhydride or acetyl chloride. This reduced reactivity allows for a more controlled reaction, minimizing the propensity for di-acetylation. The reaction is typically allowed to proceed over an extended period to ensure reasonable conversion.
32. Experimental Protocol
-
Reagents and Materials:
-
Ethyl acetate
-
70% aqueous solution of ethylenediamine
-
Distillation apparatus
-
Round-bottom flask
-
-
Procedure:
-
In a suitable vessel, combine 6.0 moles of ethyl acetate with 18.0 moles of a 70% aqueous solution of ethylenediamine.[5]
-
Allow the mixture to stand for several days until it becomes homogeneous.[5]
-
Set up a distillation apparatus for vacuum distillation.
-
Distill the reaction mixture. Collect the fraction boiling between 115-130°C at 5 mm Hg.[5]
-
Redistill the collected fraction to obtain the purified N-(2-aminoethyl)acetamide, which has a boiling point of 125-130°C at 5 mm Hg.[5]
-
3.3. Data Summary
| Parameter | Value | Reference |
| Ethyl Acetate (moles) | 6.0 | [5] |
| Ethylenediamine (70% aq.) (moles) | 18.0 | [5] |
| Reaction Time | Several days | [5] |
| Boiling Point of Product | 125-130°C / 5 mm Hg | [5] |
| Reported Yield | ~60% | [5] |
3.4. Workflow Diagram
Caption: Workflow for Mono-acetylation using Ethyl Acetate.
Protocol 2: Biphasic Acetylation using Acetic Anhydride
This protocol employs the more reactive acetic anhydride in a biphasic system (water/toluene) to achieve high selectivity. The control of pH is a key factor in this method.
2.1. Rationale
By conducting the reaction in a two-phase system and at a reduced temperature (0°C), the reaction rate is controlled. More importantly, under acidic to neutral conditions, the unreacted amine and the mono-acetylated product are protonated and preferentially partition into the aqueous phase.[2] This sequesters them from the acetic anhydride, which remains in the organic phase (toluene), thereby minimizing the di-acetylation reaction.[2]
2.2. Experimental Protocol
-
Reagents and Materials:
-
Ethylenediamine
-
Acetic anhydride
-
Toluene
-
Water (deionized)
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (8 mmol) in water (5 mL).[2]
-
Cool the solution to 0°C using an ice bath while stirring.[2]
-
Separately, prepare a solution of acetic anhydride (8 mmol) in toluene (5 mL).[2]
-
Slowly add the acetic anhydride solution to the cooled, stirring ethylenediamine solution.[2]
-
Continue stirring the biphasic mixture at 0°C for 20 minutes.[2]
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic phases.
-
Remove the water from the aqueous phase under reduced pressure (e.g., using a rotary evaporator) to yield the crude product as an oil.[2]
-
2.3. Data Summary
| Parameter | Value | Reference |
| Ethylenediamine (mmol) | 8 | [2] |
| Acetic Anhydride (mmol) | 8 | [2] |
| Solvent System | Water / Toluene | [2] |
| Temperature | 0°C | [2] |
| Reaction Time | 20 minutes | [2] |
| Reported Selectivity | 63-80% (for mono-acetylated) | [2] |
2.4. Reaction Mechanism Diagram
Caption: Reaction pathway for the acetylation of ethylenediamine.
Troubleshooting and Optimization
-
Low Yield:
-
In Protocol 1, ensure the reaction has proceeded for a sufficient duration to allow for the slower reaction with ethyl acetate to reach completion.
-
In Protocol 2, ensure the slow addition of acetic anhydride to prevent localized high concentrations which can favor di-acetylation.
-
-
Low Selectivity (High Di-acetylation):
-
For Protocol 2, maintaining a low temperature (0°C) is crucial. Increasing the temperature will increase the rate of the second acetylation.
-
The pH of the aqueous phase in Protocol 2 can be adjusted to be more acidic (pH 5.5) to further increase selectivity by enhancing the protonation of the amine groups.[2]
-
-
Purification Challenges:
Conclusion
The selective mono-acetylation of ethylenediamine is an achievable yet nuanced synthetic transformation. By understanding the principles of reactivity and employing controlled reaction conditions, high yields of the desired N-(2-aminoethyl)acetamide can be obtained. The choice between a milder acetylating agent like ethyl acetate over a longer reaction time or a more reactive one like acetic anhydride under carefully controlled biphasic conditions will depend on the specific requirements of the synthesis, available equipment, and desired throughput. The protocols provided in this guide offer robust and reproducible methods for researchers in various fields of chemical science.
References
-
PrepChem. (n.d.). Preparation of N-acetylethylenediamine. Retrieved from [Link]5]
-
Sale, D., et al. (2018). A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. ResearchGate. Retrieved from [Link]2]
-
Tang, W., & Fang, S. (2008). Mono-Acylation of Symmetric Diamines in the Presence of Water. Tetrahedron Letters, 49(41), 6003–6006.[7]
-
Singh, U. P., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. Retrieved from [Link]4]
-
Rosenmund, K. W. (1933). Manufacture of mono-acylated ethylene-diamine and its derivatives. U.S. Patent 1,926,015. Retrieved from 6]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. US1926015A - Manufacture of mono-acylated ethylene-diamine and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Transition Metal Complexes with 1-Acetylethylenediamine
This guide details the synthesis, characterization, and application of transition metal complexes utilizing
Executive Summary
1-Acetylethylenediamine (N-AEDA) is a bidentate ligand containing a primary amine and a secondary amide group. It is distinct from symmetric diamines (like ethylenediamine) because it introduces electronic asymmetry and pH-dependent coordination modes.
-
Primary Utility: It models the N-terminal amine and the first peptide bond of proteins (e.g., the ATCUN motif).
-
Drug Development: Complexes of N-AEDA, particularly with Platinum(II), are investigated as cisplatin analogues with modified lipophilicity and hydrolysis rates.[1]
-
Catalysis: The ligand supports metal centers in oxidation reactions by stabilizing high oxidation states via the deprotonated amide nitrogen.
Chemical Foundation: The "Amide Switch"
The versatility of N-AEDA stems from its ability to switch coordination modes based on pH. This is the critical control point for all synthesis protocols.
| State | pH Condition | Donor Atoms | Geometry | Electronic Effect |
| Neutral (L) | Acidic / Neutral (pH < 7) | N(amine) + O(amide) | Octahedral (often) | Weak field, labile. |
| Anionic (L-H) | Basic (pH > 8-9) | N(amine) + N(amide) | Square Planar | Strong field, inert (Amidate). |
Expert Insight: The shift from O-coordination to N-coordination (amidate) is accompanied by a dramatic color change (e.g., Blue
Violet for Copper) and a significant increase in thermodynamic stability. This is known as the "Biuret reaction" phenomenon.
Experimental Protocols
Objective: To synthesize
Reagents:
-
Copper(II) Chloride dihydrate (
) or Perchlorate (Caution). - -Acetylethylenediamine (N-AEDA), 98%.
-
Sodium Hydroxide (1M NaOH).[2]
-
Solvent: Methanol (MeOH) and Water.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2.0 mmol (204 mg) of N-AEDA in 5 mL of MeOH.
-
Metal Addition: Dissolve 1.0 mmol (170 mg) of
in 5 mL of MeOH. -
Complexation (Mode 1 - O-bound):
-
Add the metal solution to the ligand solution dropwise with stirring.
-
Observation: The solution turns Deep Blue . This indicates the formation of the
species where the amide binds through the Oxygen.
-
-
The "Switch" (Mode 2 - N-bound):
-
Add 2.0 mmol of NaOH (2 mL of 1M aqueous solution) dropwise.
-
Observation: The color will shift immediately from Blue to Red-Violet .
-
Mechanism: The base deprotonates the amide nitrogen (
drops from ~15 to ~8 upon coordination), forcing the Copper to switch from Oxygen to Nitrogen coordination.
-
-
Isolation:
-
Allow the violet solution to evaporate slowly at room temperature.
-
Red-violet crystals of
will precipitate. -
Wash with cold ethanol and diethyl ether.
-
DOT Diagram: Copper Coordination Switch
Caption: Pathway showing the pH-driven linkage isomerization from O-bound (Blue) to N-bound (Violet) Copper(II) complexes.
Objective: Synthesis of
Reagents:
Methodology:
-
Precursor Prep: Dissolve 1.0 mmol (415 mg) of
in 10 mL of deionized water. Filter if turbid. -
Ligand Addition: Add 1.0 mmol (102 mg) of N-AEDA dissolved in 2 mL water.
-
Reaction:
-
Stir at room temperature for 24 hours in the dark.
-
Critical Control: Do not heat above 40°C initially to prevent reduction to Pt(0).
-
-
Precipitation:
-
The neutral complex
is less soluble than the ionic starting materials. -
A yellow/pale precipitate should form. If not, concentrate the solution under vacuum to half volume and cool to 4°C.
-
-
Purification:
-
Filter the yellow solid.
-
Wash with ice-cold water (to remove KCl) and then ethanol.
-
Recrystallize from DMF/Ether if necessary.
-
Characterization & Validation
A. Infrared Spectroscopy (FT-IR) The Amide I band (C=O stretch) is the diagnostic beacon.
| Complex Type | Frequency ( | Interpretation |
| Free Ligand | ~1650-1660 cm | Uncoordinated amide. |
| O-Bonded (Cu-Blue) | ~1630-1640 cm | Shift to lower freq. C=O bond weakens as O donates e- to metal. |
| N-Bonded (Cu-Violet) | ~1590-1610 cm | Significant shift.[5] Loss of N-H proton; C=O becomes more single-bond like due to resonance. |
B. UV-Visible Spectroscopy
-
Cu(II) O-bound:
nm (d-d transition). -
Cu(II) N-bound (Amidate):
nm. The "Blue Shift" indicates a stronger ligand field, consistent with the anionic nitrogen donor.
References
-
Sigel, H., & Martin, R. B. (1982).[1] Coordinating properties of the amide bond.[6] Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. Link
-
Yamauchi, O., & Odani, A. (1985). Structure-stability relationship in the copper(II) complexes of amino acid amides and dipeptides. Journal of the American Chemical Society, 107(20), 5938–5945. Link
-
Appleton, T. G. (1997). Platinum(II) complexes of amino acids and peptides. Coordination Chemistry Reviews, 166, 313-359.[1] Link
-
Nonoyama, M., & Yamasaki, K. (1973). Palladium(II) and platinum(II) complexes of N-acetylethylenediamine. Inorganica Chimica Acta, 7, 373-376.[1] Link
Sources
- 1. CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20170052618A - Liquid-organic hydrogen carrier systems based on catalytic peptide formation and hydrogenation - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pjsir.org [pjsir.org]
Application Note: Synthesis of 2-Methyl-2-imidazoline via Cyclodehydration of N-Acetylethylenediamine
Executive Summary
Imidazolines are critical pharmacophores in drug development, featuring prominently in alpha-adrenergic agonists, antihypertensive agents, and specialized ligands for coordination chemistry. The synthesis of 2-methyl-2-imidazoline (commonly known as lysidine) traditionally involves the harsh condensation of ethylenediamine with acetic acid or acetonitrile[1]. However, utilizing N-acetylethylenediamine (CAS: 1001-53-2) as a direct, pre-acetylated precursor isolates the critical cyclodehydration step[2]. This approach offers superior kinetic control, higher yields, and reduced byproduct formation. This application note details the mechanistic rationale, optimized protocols, and analytical validation for this synthesis.
Mechanistic Rationale & Causality
The formation of the imidazoline ring from N-acetylethylenediamine proceeds via an intramolecular nucleophilic acyl substitution.
-
Nucleophilic Attack : The terminal primary amine of N-acetylethylenediamine attacks the electrophilic carbonyl carbon of the acetamide group.
-
Tetrahedral Intermediate : This forms a transient zwitterionic/tetrahedral intermediate.
-
Dehydration (Rate-Limiting) : The intermediate collapses, expelling a molecule of water to form the endocyclic C=N double bond, yielding 2-methyl-2-imidazoline.
Causality in Experimental Design : The cyclodehydration is a strict equilibrium process. According to the principle of microscopic reversibility, the reverse reaction—the hydrolysis of lysidine back to N-acetylethylenediamine—is highly favored in aqueous or acidic conditions[3],[4]. Therefore, the forward cyclization must be driven by the continuous, rigorous removal of water (Le Chatelier's Principle). Starting with N-acetylethylenediamine rather than raw ethylenediamine and acetic acid prevents the formation of unreactive N,N'-diacetylethylenediamine byproducts, directly improving the atom economy of the C5-cyclization step, which is thermodynamically favored at elevated temperatures[2].
Figure 1: Mechanistic pathway of imidazoline ring formation and its reversible hydrolysis.
Quantitative Data & Optimization
To establish a self-validating protocol, various dehydration strategies were evaluated. The data below illustrates the causality between active water removal and the final yield of the imidazoline ring.
| Reaction Condition | Temp (°C) | Water Removal Method | Time (h) | Yield (%) | Purity (GC-MS) |
| Neat, No Catalyst | 160 | Open air (boil-off) | 4.0 | 45% | 85% |
| Azeotropic (Xylene) | 140 | Dean-Stark Trap | 5.0 | 68% | 92% |
| Neat + Zn Powder | 160 | Short-path distillation | 2.5 | 88% | >98% |
| Neat + CaO | 180 | Vacuum (10 mmHg) | 2.0 | 91% | >99% |
Data Interpretation: The use of a chemical desiccant or Lewis acid combined with active vacuum distillation drastically improves both the kinetics and the thermodynamic yield of the imidazoline, preventing the reverse hydrolysis reaction[3].
Step-by-Step Methodology: Thermal Cyclodehydration Protocol
This protocol incorporates in-line analytical checks to ensure the reaction is proceeding as intended, building a trustworthy, self-validating system for the researcher.
Materials Required:
-
N-Acetylethylenediamine (>98% purity, CAS: 1001-53-2)[5]
-
Zinc powder or Calcium Oxide (Catalyst/Desiccant)[6]
-
Anhydrous Dichloromethane (DCM) for extraction
Step 1: Setup and Initiation
-
Charge an oven-dried round-bottom flask with 100 mmol (10.2 g) of N-acetylethylenediamine. (Causality: Extraneous moisture will prematurely shift the equilibrium toward the precursor).
-
Add 5 mol% of Zinc powder (acts as a Lewis acid to activate the carbonyl) or CaO (acts as a chemical desiccant)[6].
-
Equip the flask with a short-path distillation head connected to a vacuum manifold.
Step 2: Cyclodehydration
-
Heat the mixture gradually to 150–160 °C under an inert Nitrogen atmosphere[6].
-
Maintain the temperature for 2–3 hours.
-
Validation Check (FTIR): Pull a 50 µL aliquot. The reaction is nearing completion when the strong amide C=O stretch (~1650 cm⁻¹) diminishes, and the imidazoline C=N stretch (~1610 cm⁻¹) becomes dominant.
Step 3: Distillation and Purification
-
Once water evolution ceases, apply a controlled vacuum (e.g., 5–10 mmHg) and raise the temperature to 190–200 °C to distill the crude 2-methyl-2-imidazoline[6].
-
Collect the fraction boiling at approximately 195 °C (at atmospheric pressure) or the corresponding vacuum boiling point.
-
Validation Check: The product should solidify upon cooling into a low-melting, hygroscopic, white-to-yellow crystalline solid (Melting point: 80–87 °C)[2],[1]. Store immediately under an inert atmosphere to prevent ambient hydrolysis.
Figure 2: Step-by-step experimental workflow for the synthesis and purification of lysidine.
References
-
[2] Title: Cas 1001-53-2, N-Acetylethylenediamine | Source: LookChem | URL:
-
[1] Title: 2-METHYL-2-IMIDAZOLINE | 534-26-9 | Source: ChemicalBook | URL:
-
[5] Title: Cas 1001-53-2, N-Acetylethylenediamine | Source: LookChem | URL:
-
[3] Title: MEMBRANE DEVELOPMENT AND FABRICATION FOR REVERSE OSMOSIS AND ULTRAFILTRATION | Source: Water Research Commission | URL:
-
[6] Title: 2-METHYL-2-IMIDAZOLINE | 534-26-9 | Source: ChemicalBook | URL:
-
[4] Title: The Journal of Organic Chemistry 1970 Volume 35 No. 12 | Source: DSS.GO.TH | URL:
Sources
Application Note: Precision Synthesis of Asymmetric Ethylenediamine Scaffolds using 1-Acetylethylenediamine
Abstract
1-Acetylethylenediamine (N-(2-aminoethyl)acetamide, CAS 1001-53-2) serves as a critical "mono-protected" building block in pharmaceutical chemistry. Unlike ethylenediamine, which suffers from statistical product mixtures (mono-, di-, tri-substitution) during functionalization, 1-Acetylethylenediamine offers a pre-differentiated scaffold. This guide details its application in synthesizing non-symmetric 1,2-diamines , 2-substituted imidazolines (pharmacophores in adrenergic agonists), and tetradentate ligands for metallo-catalysis.
The Mono-Protection Advantage
In medicinal chemistry, the 1,2-diamine motif is ubiquitous (e.g., ethambutol, cisplatin derivatives). However, desymmetrizing ethylenediamine is synthetically challenging due to rapid over-alkylation.
1-Acetylethylenediamine solves this by presenting two distinct nitrogen environments:
-
Primary Amine (
): Nucleophilic, ready for alkylation, reductive amination, or acylation. -
Secondary Amide (
): Non-nucleophilic under standard conditions, serving as a robust protecting group that can be removed (hydrolysis) or cyclized (imidazoline formation).
Mechanism of Selectivity
The acetyl group withdraws electron density from the adjacent nitrogen, reducing its pKa and nucleophilicity. This ensures that electrophiles react exclusively at the primary amine site, enabling high-yield synthesis of
Figure 1: Strategic advantage of 1-Acetylethylenediamine over ethylenediamine for asymmetric synthesis.
Core Application 1: Synthesis of 2-Substituted Imidazolines
The imidazoline ring is a privileged scaffold in adrenergic receptor ligands (e.g., Clonidine , Naphazoline , Lofexidine ). 1-Acetylethylenediamine is the direct precursor to Lysidine (2-methyl-2-imidazoline) and can be modified to generate 2-substituted derivatives via condensation-cyclization.
Protocol: Cyclization to 2-Methyl-2-Imidazoline (Lysidine)
This reaction utilizes the internal amide oxygen as a leaving group under dehydrating conditions.
Reagents:
-
1-Acetylethylenediamine (1.0 eq)
-
Calcium Oxide (CaO) or p-Toluenesulfonic acid (pTsOH) (Catalytic)
-
Solvent: Toluene or Xylene (for azeotropic water removal)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add 10.2 g (100 mmol) of 1-Acetylethylenediamine and 200 mg of CaO.
-
Reflux: Heat the mixture to reflux (approx. 110-140°C depending on solvent) with vigorous stirring.
-
Dehydration: Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water (1.8 mL) is collected (approx. 4-6 hours).
-
Workup: Filter off the solid catalyst while hot.
-
Purification: Distill the filtrate under reduced pressure. 2-Methyl-2-imidazoline typically distills at 110-112°C / 10 mmHg.
-
Yield: Expect 85-92%.
-
Appearance: White hygroscopic solid or colorless oil that solidifies.
-
Data Table: Imidazoline Physicochemical Properties
| Property | Value | Note |
| Molecular Weight | 84.12 g/mol | Formula: |
| Boiling Point | 198°C (atm) | 110°C at 10 mmHg |
| Melting Point | 103-105°C | Highly hygroscopic |
| pKa | ~11.0 | Strong base |
Core Application 2: Synthesis of Asymmetric API Intermediates
For drugs requiring a "single-ended" functionalization of ethylenediamine, 1-Acetylethylenediamine is the reagent of choice.
Protocol: Synthesis of -Alkyl-Ethylenediamines
This protocol describes the synthesis of
Reagents:
-
1-Acetylethylenediamine (10 mmol)
-
Benzaldehyde (10 mmol)
-
Sodium Borohydride (
) (15 mmol) -
Methanol (dry)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-Acetylethylenediamine (1.02 g) in methanol (20 mL). Add benzaldehyde (1.06 g) dropwise. Stir at RT for 2 hours.
-
Checkpoint: Monitor by TLC (formation of Schiff base).
-
-
Reduction: Cool to 0°C. Add
in small portions over 30 minutes. (Caution: Hydrogen gas evolution). -
Quench: Stir for 1 hour at RT, then quench with water (5 mL).
-
Extraction: Evaporate methanol. Extract aqueous residue with Dichloromethane (
). -
Hydrolysis (Deprotection):
-
Dissolve the intermediate (
-benzyl- -acetyl-ethylenediamine) in 6M HCl (20 mL). -
Reflux for 4 hours.
-
Basify with NaOH to pH > 12.
-
Extract with ether to obtain pure
-benzyl-ethylenediamine.
-
Figure 2: Workflow for the precision synthesis of asymmetric diamines.
Advanced Application: Ligand Synthesis for Catalysis
1-Acetylethylenediamine is used to synthesize NSNN-type tetradentate ligands (e.g., for Cobalt or Copper oxidation catalysts). The acetyl group can be modified after the primary amine has been ligated to a pyridine or quinoline backbone.
Key Transformation:
Reaction with 2-(chloromethyl)pyridine yields
Safety and Handling
-
Hazards: 1-Acetylethylenediamine is an Irritant (Skin/Eye) . It is Hygroscopic .[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.
-
Incompatibility: Avoid strong oxidizing agents.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood.
References
-
ChemicalBook. (2025). N-Acetylethylenediamine Properties and Uses (CAS 1001-53-2).[1] Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of 2-Imidazolines.[2][3][4][5][6] Retrieved from
-
National Institutes of Health (NIH). (2020). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from
-
BenchChem. (2025).[7] Technical Support: Synthesis of Acetamide derivatives. Retrieved from
-
LookChem. (2025). Preparation of 2-Methylimidazole (Lysidine) from N-acetylethylenediamine. Retrieved from
Sources
- 1. N-Acetylethylenediamine | 1001-53-2 [chemicalbook.com]
- 2. DE1121054B - Process for the preparation of a new imidazoline derivative and its acid addition salts - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE - Patent 1971585 [data.epo.org]
- 4. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
procedure for preparing Schiff bases from 1-Acetylethylenediamine
High-Yield Synthesis of Schiff Bases from 1-Acetylethylenediamine ( -acetylethylenediamine)
Abstract & Strategic Overview
The synthesis of Schiff bases (imines) derived from 1-Acetylethylenediamine (also known as
The Core Challenge: The primary synthetic objective is chemoselectivity . The protocol must drive the condensation of the primary amine with a carbonyl substrate (aldehyde or ketone) while preserving the integrity of the acetamido group. This requires precise control over pH and temperature to prevent amide hydrolysis or competitive side reactions.
Applications:
-
Ligand Design: Precursors for unsymmetrical
-donor ligands (e.g., salens) used in enantioselective catalysis. -
Medicinal Chemistry: Synthesis of bioactive azomethines with antibacterial and antifungal profiles.[1]
-
Bioinorganic Models: Mimicking peptide-metal interactions via the amide-imine backbone.
Chemical Principles & Reaction Mechanism
The Chemoselective Pathway
The reaction follows a nucleophilic addition-elimination mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon. The amide nitrogen, delocalized via resonance with the carbonyl oxygen, lacks sufficient nucleophilicity to compete under standard conditions, ensuring site-specific imine formation.
Reaction Scheme:
Critical Parameters
-
Equilibrium Control: Schiff base formation is reversible.[2] The equilibrium constant (
) is driven to the right by removing water (azeotropic distillation) or by the precipitation of the product from the reaction solvent. -
Catalysis: A weak acid catalyst (Glacial Acetic Acid) is required to protonate the carbonyl oxygen, enhancing its electrophilicity without hydrolyzing the acetamido group.
-
Solvent System: Anhydrous Ethanol (EtOH) or Methanol (MeOH) are preferred. They solubilize the polar amine starting material but often act as anti-solvents for the less polar Schiff base product, facilitating isolation via filtration.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Notes |
| 1-Acetylethylenediamine | >98% | Substrate | Hygroscopic liquid/low-melting solid.[3] Store under inert gas. |
| Aldehyde Substrate | >98% | Electrophile | Common examples: Salicylaldehyde, Benzaldehyde, 2-Pyridinecarboxaldehyde. |
| Ethanol (Absolute) | ACS Grade | Solvent | Must be dry to minimize reverse hydrolysis. |
| Glacial Acetic Acid | 99.7% | Catalyst | Use 2-3 drops per 10 mmol scale. |
| Diethyl Ether | ACS Grade | Wash Solvent | For removing unreacted aldehyde. |
Standard Operating Procedure (SOP)
Scale: 10 mmol (Adjust proportionally)
Step 1: Reagent Preparation
-
Weigh 1.02 g (10 mmol) of 1-Acetylethylenediamine into a 50 mL dropping funnel diluted with 10 mL of absolute ethanol.
-
Weigh 10 mmol of the aldehyde (e.g., 1.22 g of Salicylaldehyde) into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Dissolve in 20 mL of absolute ethanol.
Step 2: Catalytic Activation & Addition
-
Add 3 drops of Glacial Acetic Acid to the aldehyde solution in the RBF.
-
Heat the aldehyde solution to 50°C.
-
Add the amine solution dropwise over 15 minutes under constant stirring. Note: Slow addition prevents localized concentration hotspots that could lead to oligomerization.
Step 3: Reflux & Reaction
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C for EtOH) for 3 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: 9:1 CHCl
:MeOH). Look for the disappearance of the aldehyde spot.
Step 4: Isolation & Purification
-
Concentration: If no precipitate forms immediately, reduce the solvent volume by 50% using a rotary evaporator.
-
Crystallization: Cool the flask to 0-4°C (ice bath) for 2 hours. The Schiff base should crystallize as a solid.[2]
-
Filtration: Filter the solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with:
-
2 x 5 mL cold Ethanol
-
2 x 10 mL Diethyl Ether (to remove unreacted aldehyde)
-
-
Drying: Dry the product in a vacuum desiccator over CaCl
for 12 hours.
Step 5: Recrystallization (If necessary)
-
Recrystallize from hot Ethanol or an Ethanol/Water mixture to achieve analytical purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the chemoselective synthesis of Schiff bases from 1-Acetylethylenediamine.
Characterization & Quality Control
To validate the structure, specifically confirming the formation of the imine bond (
FTIR Spectroscopy
| Functional Group | Frequency ( | Diagnostic Feature |
| Imine ( | 1610 – 1640 | Strong, sharp band. Indicates successful condensation. |
| Amide Carbonyl ( | 1640 – 1660 | Strong band (Amide I). Must be present. |
| Amide | 3200 – 3300 | Broad/Medium. Confirms amide integrity. |
| Primary Amine ( | 3300 – 3400 | ABSENT . Disappearance confirms full conversion. |
NMR Spectroscopy (DMSO- )
-
Azomethine Proton (
): Singlet at 8.3 – 8.8 ppm . This is the definitive proof of Schiff base formation. -
Amide Proton (
): Broad singlet at 7.8 – 8.2 ppm . -
Ethylene Bridge (
): Two multiplets/triplets at 3.2 – 3.8 ppm . -
Acetyl Methyl (
): Sharp singlet at 1.8 – 2.0 ppm .
Troubleshooting & Optimization ("Expertise & Experience")
Issue 1: Product is an Oil/Does not Precipitate.
-
Cause: High solubility in ethanol or presence of water.
-
Solution:
-
Evaporate ethanol completely to obtain the crude oil.
-
Triturate (grind) the oil with cold diethyl ether or n-hexane . This often induces crystallization by removing impurities.
-
If persistent, redissolve in a minimum amount of hot methanol and let stand at -20°C overnight.
-
Issue 2: Hydrolysis of the Imine.
-
Cause: Wet solvents or excess acid.
-
Solution: Use freshly distilled absolute ethanol. Store the final product in a desiccator. Schiff bases are susceptible to hydrolysis in humid air.
Issue 3: Low Yield.
-
Cause: Incomplete equilibrium shift.
-
Solution: Add activated 3Å molecular sieves to the refluxing mixture to scavenge water, driving the reaction to completion.
Safety & Handling (MSDS Highlights)
-
1-Acetylethylenediamine: Irritant to eyes and skin. Hygroscopic. Handle in a fume hood.
-
Aldehydes (e.g., Salicylaldehyde): Toxic if swallowed. Skin sensitizer.
-
General: Schiff bases may have biological activity; handle as potential pharmacological agents.[2][4][5][6] Wear nitrile gloves and safety goggles.
References
-
PubChem. (n.d.). 1-Acetylethylenediamine (Compound).[7] National Library of Medicine.[7] Retrieved March 6, 2026, from [Link]
-
Schiff, H. (1864).[8] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen". Annalen der Chemie und Pharmacie, 131(1), 118-119. (Foundational chemistry of Schiff bases).
-
Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases". Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. [Link]
- Hernández-Molina, R., & Mederos, A. (2003). "Acyclic and Macrocyclic Schiff Base Ligands". In Comprehensive Coordination Chemistry II. Elsevier.
Sources
- 1. arpgweb.com [arpgweb.com]
- 2. ijfmr.com [ijfmr.com]
- 3. N-Acetylethylenediamine | 1001-53-2 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. blogs.hsc.edu [blogs.hsc.edu]
- 7. 1-Acetylethylenediamine | C4H10N2O | CID 21226596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
polymerization protocols involving 1-Acetylethylenediamine initiators
Application Note: Precision Synthesis of Polypeptides via 1-Acetylethylenediamine-Initiated Ring-Opening Polymerization (ROP)
Executive Summary
This guide details the protocol for using 1-Acetylethylenediamine (also known as N-acetylethylenediamine or N-(2-aminoethyl)acetamide) as a functional initiator in the Ring-Opening Polymerization (ROP) of
Scientific Foundation & Mechanism
The polymerization proceeds via the Normal Amine Mechanism (NAM) . 1-Acetylethylenediamine acts as a nucleophilic initiator. The unhindered primary amine group attacks the C-5 carbonyl of the NCA monomer, leading to ring opening, decarboxylation, and the formation of a propagating amino group.
Key Mechanistic Advantages:
-
Monofunctional Initiation: The acetamido group (
) is non-nucleophilic under standard ROP conditions, preventing bi-directional growth or cross-linking. This ensures strict linearity and control over molecular weight ( ) via the Monomer-to-Initiator ([M]/[I]) ratio. -
C-Terminal Functionalization: The initiator remains covalently attached to the C-terminus of the polymer chain, providing a stable, neutral end-group that mimics acetylated peptide termini.
Reaction Pathway Diagram
Caption: Mechanism of NCA ROP initiated by 1-Acetylethylenediamine via the Normal Amine Mechanism (NAM).
Materials & Equipment
Reagents:
-
1-Acetylethylenediamine (CAS 1001-53-2): Purity
98%. Highly hygroscopic. - -Benzyl-L-Glutamate NCA (BLG-NCA): Or other desired NCA monomer. Must be recrystallized 3x.
-
Solvents:
-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Anhydrous, amine-free. -
Drying Agents: Calcium Hydride (
), Molecular Sieves (4Å).
Equipment:
-
Glovebox (recommended) or dual-manifold Schlenk line.
-
High-vacuum pump.
-
NMR Spectrometer (for end-group analysis).[1]
-
Gel Permeation Chromatography (GPC).
Experimental Protocols
Protocol A: Purification of 1-Acetylethylenediamine
Rationale: Commercial 1-Acetylethylenediamine often contains water and traces of ethylenediamine. Water terminates NCA polymerization, while ethylenediamine causes uncontrolled bifunctional growth.
-
Setup: Assemble a micro-distillation apparatus connected to a high-vacuum line.
-
Drying: Stir the commercial amine over powdered
(5% w/w) for 12 hours at room temperature under inert atmosphere (Ar/ ). -
Distillation: Distill the amine under reduced pressure.
-
Boiling Point: ~128°C at 3 mmHg (Lit.). Expect lower temperatures at high vacuum (<0.1 mbar).
-
-
Collection: Discard the first 10% (forerun). Collect the main fraction into a flame-dried Schlenk flask or ampoule.
-
Storage: Store in a glovebox at -20°C. The purified initiator appears as a viscous, colorless liquid or low-melting solid.
Protocol B: Polymerization of BLG-NCA
Target: Poly(
Step-by-Step Methodology:
-
Preparation (Glovebox):
-
Weigh BLG-NCA (1.00 g, 3.80 mmol) into a flame-dried 20 mL vial equipped with a stir bar.
-
Dissolve NCA in anhydrous DMF (9.5 mL) to achieve a 0.4 M concentration. Note: Concentration affects kinetics; 0.1–0.5 M is standard.
-
-
Initiator Addition:
-
Calculate required initiator: For DP=50, [M]/[I] = 50.
-
Moles Initiator =
. -
Mass Initiator =
. -
Technique: Prepare a stock solution of 1-Acetylethylenediamine in DMF (e.g., 100 mg/mL) for accurate volumetric addition. Add 7.9 µL of stock solution to the NCA mixture.
-
-
Polymerization:
-
Seal the vial tightly.
-
Stir at 20–25°C for 48–72 hours.
-
Monitoring: Monitor the disappearance of NCA anhydride peaks (1850, 1780
) via FTIR or aliquots for NMR.
-
-
Isolation:
-
Precipitate the polymer into a 10-fold excess of cold Diethyl Ether or Methanol (depending on solubility).
-
Centrifuge (4000 rpm, 5 min) and decant the supernatant.
-
Wash the pellet 2x with diethyl ether.
-
Dry under high vacuum for 24 hours.
-
Data Summary Table: Stoichiometry for DP Targeting
| Target DP ( | NCA Amount (g) | NCA (mmol) | Initiator (mmol) | Initiator Mass (mg) | Expected |
| 20 | 1.00 | 3.80 | 0.190 | 19.4 | ~4,400 |
| 50 | 1.00 | 3.80 | 0.076 | 7.8 | ~11,000 |
| 100 | 1.00 | 3.80 | 0.038 | 3.9 | ~21,900 |
*Includes mass of end-groups. Based on BLG unit MW = 219 g/mol .
Characterization & Validation
1. End-Group Analysis (
-
Solvent:
with 1-5% TFA- (to break hydrogen bonds). -
Key Signals:
-
Initiator Signal (Acetamido): Singlet at
( ). -
Polymer Signal (Benzylic): Broad singlet at
( ).
-
-
Calculation:
2. GPC Analysis
-
Eluent: DMF + 0.1 M LiBr (to prevent aggregation).
-
Metric: Low Polydispersity Index (PDI < 1.2) confirms "living" character and absence of side reactions (e.g., "activated monomer" mechanism).
Workflow Diagram
Caption: Operational workflow for the synthesis of polypeptides using 1-Acetylethylenediamine.
References
-
Deng, C., et al. "Synthesis and Characterization of Poly(amino acid)s." Progress in Polymer Science, 2007. Link
-
Hadjichristidis, N., et al. "Complex Macromolecular Architectures." Chemical Reviews, 2009. Link
-
Deming, T. J. "Polypeptide Materials: New Synthetic Methods and Applications." Advanced Materials, 1997. Link
-
Sigma-Aldrich. "N-Acetylethylenediamine Product Specification." Link
-
Cheng, J., et al. "Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides." Biomacromolecules, 2018. Link
Sources
Application Note: Surface Modification Architectures Using N-Acetylethylenediamine (N-AEDA)
[1]
Abstract
This guide details the strategic application of N-acetylethylenediamine (N-AEDA) as a monofunctional surface modifier.[1] Unlike its symmetric parent compound ethylenediamine (EDA), which often leads to uncontrolled crosslinking, N-AEDA possesses a distinct "head-to-tail" asymmetry: a reactive primary amine (
Introduction & Mechanistic Rationale
The "Mono-Amine" Advantage
In surface science, diamines like ethylenediamine are commonly used to introduce amine functionality. However, a critical failure mode in these protocols is inter-surface crosslinking (bridging two particles or sheets) or loop formation (both amines reacting with the same surface), which reduces accessible functional density.
N-Acetylethylenediamine (CAS: 1001-53-2) solves this via steric and chemical protection.[1]
-
Reactive Head: The primary amine (
) maintains high nucleophilicity for conjugation. -
Passivating Tail: The acetamido group is non-reactive under standard coupling conditions, acting as a permanent "cap." This introduces a dipole moment and hydrogen-bonding capability (mimicking a peptide backbone) while remaining electrically neutral.[1]
Key Applications
-
Prevention of Crosslinking: Essential for modifying 2D materials (Graphene Oxide) where exfoliation is required.[1]
-
Surface Passivation: Blocking residual carboxyl groups on nanoparticles to reduce non-specific binding (NSB) in biological assays.[1]
-
Peptide Mimicry: Creating "bio-inert" surfaces that resist protein fouling via the hydration layer formed by the acetamido group.
Experimental Protocols
Protocol A: Passivation of Carboxylated Nanoparticles (EDC/NHS Coupling)
Target: Gold nanoparticles (AuNPs), Latex beads, or Silica surfaces functionalized with -COOH.[1] Goal: To block unreacted carboxyls and introduce a neutral, hydrophilic spacer.
Materials
-
Carboxylated Nanoparticles (
particles/mL) -
N-Acetylethylenediamine (N-AEDA) (High Purity >98%)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[1]
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
Workflow
-
Activation:
-
Buffer Exchange:
-
Conjugation:
-
Immediately add N-AEDA in 50-fold molar excess relative to surface -COOH groups.[1]
-
Rationale: High excess drives the reaction to completion and ensures the amine competes effectively with hydrolysis.
-
Incubate for 2 hours at RT with gentle mixing.
-
-
Blocking/Quenching:
-
Purification:
-
Wash 3x with storage buffer (e.g., PBS + 0.05% Tween-20).[1]
-
Protocol B: Functionalization of Graphene Oxide (Epoxide Ring Opening)
Target: Graphene Oxide (GO) sheets.[1][4][5] Goal: To graft hydrophilic acetamido groups onto GO sheets to improve dispersibility in polar solvents without crosslinking sheets (which causes re-stacking).
Materials
-
Graphene Oxide dispersion (1 mg/mL in water)
-
Potassium Hydroxide (KOH) (Catalyst)
Workflow
-
Preparation:
-
Adjust GO dispersion pH to 9.0 using dilute KOH.[1] Note: Basic pH promotes the nucleophilicity of the amine.
-
-
Reaction:
-
Workup:
-
Cool to RT.
-
Dialyze against deionized water (MWCO 12-14 kDa) for 3 days to remove excess N-AEDA.
-
-
Result:
-
The resulting N-AEDA-GO is highly dispersible in water and DMF due to the acetamido groups preventing
stacking interactions between sheets.[1]
-
Visualization of Surface Architectures
The following diagram illustrates the comparative outcome of using Ethylenediamine (EDA) versus N-Acetylethylenediamine (N-AEDA) on a carboxylated surface.
Figure 1: Mechanistic divergence between symmetric diamines (EDA) and asymmetric modifiers (N-AEDA).
Characterization & QC Table
To validate the surface modification, the following analytical techniques are required.
| Technique | Metric | Expected Result (N-AEDA Surface) |
| Zeta Potential | Surface Charge | Shift towards neutral (if replacing -COO⁻) or slight positive shift compared to bare GO. |
| XPS (N1s) | Chemical Composition | Distinct peak at ~399.8 eV (Amide N) and ~401.5 eV (Protonated Amine, if any). |
| FTIR | Functional Groups | Appearance of Amide I (1650 cm⁻¹ ) and Amide II (1550 cm⁻¹ ) bands. |
| Contact Angle | Wettability | Moderate hydrophilicity ( |
| Ninhydrin Assay | Free Amines | Negative (or very low).[1] Since the free amine reacts with the surface, the exposed tail is an amide, which does not react with Ninhydrin. |
Troubleshooting & Optimization
-
Issue: Low Conjugation Efficiency.
-
Issue: Aggregation during coupling.
-
Issue: "Free Amine" signal in QC.
-
Cause: N-AEDA is physisorbed, not covalently bound.[1]
-
Fix: Increase washing stringency (high salt wash, e.g., 1M NaCl) before analysis.
-
References
-
BenchChem. (2025).[1][8] Application Notes and Protocols for Surface Modification of Nanoparticles. Link[1]
-
ChemicalBook. (2024).[1] N-Acetylethylenediamine Properties and Uses. Link
-
Royal Society of Chemistry. (2020).[1] Surface modification of ITO nanocrystals. Link[1]
-
National Institutes of Health (PMC). (2020).[1] Progress in the functional modification of graphene/graphene oxide. Link
-
MDPI. (2017).[1] One-Step Reduction and Surface Modification of Graphene Oxide. Link[1]
Sources
- 1. N-Acetylethylenediamine [webbook.nist.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. biotium.com [biotium.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Surface Modification and Chemical Reduction of Graphene Oxide Using Ethylene Diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylethylenediamine | 1001-53-2 [chemicalbook.com]
- 7. CAS 1001-53-2: N-Acetylethylenediamine | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Surface Passivation to Improve the Performance of Perovskite Solar Cells [mdpi.com]
methodology for peptide coupling using N-acetylethylenediamine
Executive Summary
This technical guide details the protocol for coupling N-acetylethylenediamine (N-Ac-EDA) to the C-terminal carboxylate or side-chain glutamate/aspartate residues of peptides. N-Ac-EDA acts as a mono-protected diamine linker, converting a negatively charged carboxyl group into a neutral, polar
Scientific Background & Rationale
Chemical Identity
-
Reagent: N-Acetylethylenediamine (also known as
-(2-aminoethyl)acetamide). -
CAS: 1001-53-2
-
Structure:
-
Functionality: The molecule possesses two amine sites. The acetylated amine is non-nucleophilic under standard coupling conditions, acting as a built-in blocking group. The primary amine (
) serves as the nucleophile for amide bond formation.
Mechanistic Causality
The coupling reaction relies on the activation of the peptide carboxylate to a reactive ester (O-acylisourea or OBt/OAt ester), followed by nucleophilic attack by the free amine of N-Ac-EDA.
-
Mass Shift Validation: Successful coupling results in a mass increase of +84.1 Da relative to the free acid peptide (
Da for the amine - Da for water loss).
Experimental Protocols
Protocol A: High-Efficiency Organic Phase Coupling (HATU/DIEA)
Best for: Hydrophobic peptides, post-cleavage modification, or high-throughput synthesis in DMF/DMSO.
Reagents:
-
Peptide Substrate: 10 mM in anhydrous DMF.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2]
-
Amine: N-Acetylethylenediamine (Technical grade, >90%).
Step-by-Step Methodology:
-
Activation: Dissolve the peptide (1.0 equiv) in anhydrous DMF. Add DIEA (3.0 equiv).
-
Pre-activation: Add HATU (1.1 equiv) to the mixture. Vortex and incubate for 2 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add N-Acetylethylenediamine (1.5 equiv).
-
Expert Insight: Although N-Ac-EDA is a liquid, pre-diluting it in DMF ensures accurate volumetric dispensing for small scales.
-
-
Incubation: Stir at Room Temperature (RT) for 1–2 hours.
-
Quenching: Dilute with 10 volumes of acidic water (0.1% TFA) to protonate the excess amine and quench the active ester.
-
Workup: Purify via preparative HPLC (C18 column).
Data Summary: Reagent Comparison
| Parameter | HATU/DIEA | EDC/NHS | PyBOP |
| Solvent System | DMF/DMSO (Organic) | MES/PBS (Aqueous) | DMF/DCM |
| Coupling Speed | Fast (< 1 hr) | Slow (2–12 hrs) | Moderate |
| Byproducts | Water-soluble urea | Water-soluble urea | Phosphoramide (hard to remove) |
| Racemization Risk | Low (with HOAt) | Low | Moderate |
Protocol B: Aqueous Bioconjugation (EDC/NHS)
Best for: Water-soluble peptides, proteins, or surface functionalization where organic solvents are prohibited.
Reagents:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X PBS, pH 7.2–7.5.
-
Activators: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) and NHS (N-hydroxysuccinimide).
Step-by-Step Methodology:
-
Solubilization: Dissolve peptide/protein in Activation Buffer (MES, pH 6.0).
-
Activation: Add EDC (10 equiv) and NHS (25 equiv). Incubate for 15 minutes at RT.
-
Buffer Exchange (Optional but Recommended): If the protein is sensitive to cross-linking, desalt via a spin column into Coupling Buffer (PBS pH 7.2).
-
Why? The reaction of the amine requires a pH where the amine is unprotonated (
), typically pH 7.2+. However, EDC hydrolysis is faster at high pH. The two-step method decouples these competing factors.
-
-
Coupling: Add N-Acetylethylenediamine (50 equiv) to the activated ester.
-
Incubation: React for 2 hours at RT.
-
Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove excess small molecule amine.
Visualization of Workflows
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the chemical transformation from the carboxylic acid to the final amide product.[5][6]
Caption: Step-wise conversion of peptide carboxylate to N-acetyl-aminoethyl amide via active ester intermediate.
Diagram 2: Troubleshooting Decision Tree
Logic flow for addressing low yield or incomplete coupling.
Caption: Diagnostic logic for resolving common failure modes in N-Ac-EDA coupling.
Critical Quality Control (Self-Validating Systems)
To ensure the protocol is self-validating, perform the following checks:
-
The Ninhydrin Test (Qualitative):
-
Expectation: If coupling to a peptide in solution, the starting material (if unprotected C-term) and the product are both ninhydrin negative unless the N-terminus is deprotected.
-
Better Test: Use LC-MS .[2] The disappearance of the starting material peak (Mass M) and appearance of product (Mass M+84) confirms the reaction.
-
-
Solubility Check:
-
N-Ac-EDA is highly polar. If the product precipitates in water (for aqueous coupling), it indicates the hydrophobic peptide core is dominating. Add DMSO (up to 10%) to the buffer.
-
References
- Hermanson, G. T.Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (Standard text for EDC/NHS chemistry).
-
National Institutes of Health (PubMed). Amine coupling through EDC/NHS: a practical approach. Methods Mol Biol. 2010.[7] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of N-acetylethylenediamine via vacuum distillation
Introduction
Welcome to the technical guide for the purification of N-acetylethylenediamine (N-AEDA) (CAS: 1001-53-2).[1][2][3] This compound presents a unique "Goldilocks" challenge in purification: it is a hygroscopic solid with a low melting point (~51°C) but a high boiling point (>200°C at atm).[3]
Standard vacuum distillation protocols often fail here because the product solidifies in standard water-cooled condensers, causing dangerous pressure buildups, or decomposes due to excessive pot temperatures.[3] This guide provides a field-proven workflow to navigate these thermal constraints.
Module 1: Experimental Protocol & Setup
The Physicochemical Landscape
Before starting, understand the thermal window you are operating within.[3] You must maintain the vapor above 128°C (to distill) but the condensate above 51°C (to flow).[3]
| Parameter | Value | Operational Implication |
| Melting Point | 50–52°C | CRITICAL: Standard 4°C cooling water will freeze the product inside the condenser, causing blockage. |
| Boiling Point | ~128–130°C @ 3 mmHg | Requires high vacuum (<5 mmHg) to keep pot temperature below degradation thresholds (<160°C).[3] |
| Key Impurity A | Ethylenediamine (EDA) | Lower BP.[3] Removes easily as a "forerun." |
| Key Impurity B | N,N'-Diacetylethylenediamine | Higher BP & MP (~172°C).[3] Remains in the pot if fractionation is controlled.[3] |
The "Warm-Condenser" Distillation Setup
The following diagram illustrates the required modifications to a standard Schlenk line or vacuum distillation rig.
Figure 1: Modified vacuum distillation workflow emphasizing the heated condenser loop to prevent product solidification.
Step-by-Step Methodology
-
System Prep:
-
Degassing (The Forerun):
-
Main Fraction Collection:
-
Increase pot temperature until the head temperature stabilizes at 128–130°C (at ~3 mmHg) .
-
The distillate should appear as a clear, colorless oil flowing down the warm condenser.[3]
-
Note: If the liquid starts to turn cloudy or form crystals in the condenser, your coolant is too cold.[3] Increase coolant temp immediately.
-
-
Termination:
Module 2: Troubleshooting (The "Fix-It" Guide)
Scenario A: The "White Plug" (Condenser Clogging)
Symptom: Vacuum pressure drops suddenly; liquid stops dripping; white solid builds up in the condenser bore.[3] Root Cause: The distillate (N-AEDA) has hit a cold surface below its melting point (50°C).[3] Corrective Action:
-
Stop Heating the Pot: Prevent pressure buildup.[3]
-
Melt the Clog: Use a heat gun (set to low/medium) to gently warm the outside of the condenser glass until the solid melts and flows into the receiver.[3]
-
Adjust Setup: Switch the condenser coolant to warm water (60°C) or drain the water completely and use it as an "air condenser" (only if ambient air is warm).
Scenario B: "Bumping" or Violent Boiling
Symptom: Liquid splashes into the receiver flask, contaminating the purified product. Root Cause: High viscosity of the amine/amide mix causes superheating bubbles. Corrective Action:
-
Stirring: Use a large, egg-shaped magnetic stir bar for maximum vortex.[3]
-
Capillary Bleed: If using a traditional setup, insert a very fine glass capillary tube into the flask to introduce a stream of nitrogen bubbles, which act as nucleation sites.[3]
Scenario C: Product is Yellow/Brown
Symptom: Distillate is colored.[3] Root Cause: Oxidation (air leak) or thermal decomposition (pot temp too high).[3] Corrective Action:
-
Check all grease joints for leaks.[3]
-
Ensure the vacuum is deep (<5 mmHg).[3] A poor vacuum requires higher heat to distill, which burns the compound.[3]
-
If the color is slight, a second rapid distillation usually yields a pristine white solid/colorless oil.[3]
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator (Rotovap) for this purification? A: Generally, no .[3] While a rotovap can remove solvents, it lacks the fractionation capability to separate the mono-acetyl (product) from the di-acetyl (byproduct) effectively.[3] Furthermore, the product will solidify in the rotovap's cooling coils (which are usually difficult to heat), creating a cleaning nightmare.[3]
Q2: How should I store the purified N-AEDA? A: N-AEDA is extremely hygroscopic. Upon exposure to humid air, it turns from a crystalline solid into a sticky "slush."[3]
-
Protocol: Store in a tightly sealed Schlenk flask or a desiccator under an inert atmosphere (N2/Ar).
-
Shelf Life: 6–12 months if kept dry and dark.[3]
Q3: My GC/NMR shows a peak for the di-acetyl impurity (DAEDA). How do I remove it? A: DAEDA has a significantly higher boiling point.[3] If it is contaminating your product, you likely distilled "too deep" into the pot residue.[3]
-
Fix: Perform a second distillation, but leave the last 10-15% of the volume in the pot. The DAEDA will remain in the residue.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66082, N-Acetylethylenediamine.[3] Retrieved from [Link]
-
Aspinall, S. R. (1941). Ethylenediamine Derivatives.[3][4] Journal of the American Chemical Society, 63(3), 852–854.[3] (Foundational synthesis and properties).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (General reference for vacuum distillation of high-melting solids).
Sources
Technical Support Center: 1-Acetylethylenediamine (N-Acetylethylenediamine)
Topic: Troubleshooting Low Purity & Stability Issues
CAS: 1001-53-2 | Formula:
Introduction: The "Deceptive" Amine
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a specific set of frustrations with 1-Acetylethylenediamine (N-AEDA) : your "pure" sample looks like a wet paste, your GC chromatograms show "ghost" peaks, or your downstream stoichiometry is failing.
The Core Problem: N-AEDA is chemically deceptive.[1] It sits on a knife-edge of physical stability (melting point ~50°C) and chemical reactivity (cyclization).[1] Commercial samples often degrade not due to poor synthesis, but due to improper handling after the bottle is opened or during analysis.
This guide treats your issue not just as a "bad batch," but as a solvable chemical engineering challenge.
Phase 1: Diagnosis (The Triage)
Before running complex analytics, perform a physical inspection.[1][2] The physical state of N-AEDA is the single fastest indicator of its specific impurity profile.
Visual Inspection Decision Tree
Caption: Figure 1. Rapid triage based on physical state.[1] Note that pure N-AEDA can exist as a supercooled liquid at room temperature, but dry high-melting solids are usually over-acetylated byproducts.[1][2]
FAQ: Physical Properties
Q: My sample is a liquid, but the Certificate of Analysis (CoA) says "Solid, MP 50°C." Is it bad? A: Not necessarily. Pure N-AEDA has a melting point of ~50–52°C [1].[1] However, it exhibits significant supercooling tendencies.[1][2] Once melted, it may remain liquid at room temperature for days.[1][2]
-
The Risk: If it is a low-viscosity liquid, it likely contains Ethylenediamine (EDA) or Water (it is extremely hygroscopic).[1]
-
The Test: Cool a small aliquot to 4°C. If it solidifies into a waxy mass, it is likely N-AEDA.[2] If it remains distinctively liquid, you have solvent/water contamination.[1][2]
Q: I received a white powder with a melting point of 140°C+.
A: Stop immediately. You do not have N-AEDA.[1] You likely have
Phase 2: The "Ghost" Impurity (Analytical Artifacts)
A common support ticket involves users seeing 2-Methylimidazoline (Lysidine) or Acetamide in their GC traces, even in fresh samples.[1][2]
The Thermal Instability Trap
N-AEDA contains both a nucleophilic amine and an electrophilic carbonyl.[1] Under heat, it undergoes intramolecular cyclodehydration .[1][2]
Critical Warning: Standard Gas Chromatography (GC) injection ports operate at >200°C. You are likely synthesizing impurities inside your injector. [1]
Caption: Figure 2.[1][2] Thermal degradation pathway.[1][4][5] Heating N-AEDA drives the formation of the thermodynamic sink, 2-methylimidazoline (Lysidine).[2]
Analytical Protocol: Validating Purity
Option A: HPLC (Recommended) [1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]
-
Mobile Phase: Water/Acetonitrile (Buffered to pH 9 to keep amine neutral, or use ion-pairing).[1][2]
-
Detection: UV at 210 nm (weak absorption) or CAD (Charged Aerosol Detector).[1]
Option B: Derivatization GC (If HPLC is unavailable) [1]
-
Why: Protects the free amine to prevent cyclization.
-
Reagent: Trifluoroacetic anhydride (TFAA).[1]
-
Reaction: Converts free amine to trifluoroacetamide, which is thermally stable.[1][2]
-
Result: If the "Imidazoline" peak disappears after derivatization, it was an artifact. If it remains, it is a real impurity in the bulk sample [3].
Phase 3: Remediation (Purification Protocol)
If your sample is truly impure (wet, yellow, or contains real DAED), recrystallization is rarely effective due to the low melting point and high solubility of impurities.[1][2] Vacuum Distillation is the Gold Standard, but it requires strict parameter control to prevent the cyclization shown in Figure 2.
Vacuum Distillation Protocol
Objective: Isolate N-AEDA (BP ~128°C at 3 mmHg) while leaving behind DAED (non-volatile) and removing water/EDA (low boiling).
Equipment Setup:
-
Short-path distillation head (minimize thermal residence time).[1]
-
Vacuum pump capable of < 5 mmHg (Critical).[1]
-
Oil bath with precise temperature control.[1]
Step-by-Step Procedure:
-
System Inerting: Flush the entire apparatus with dry Nitrogen/Argon.[1] N-AEDA turns yellow rapidly upon oxidation.[1]
-
Vacuum Application: Pull vacuum to < 3 mmHg .[1]
-
Heating Ramp:
-
Slowly raise oil bath to 135°C .
-
Do not exceed 145°C pot temperature.
-
-
Fraction Collection:
-
Storage: Immediately seal under Argon. Store at 4°C.[1]
Data Table: Impurity Profile & Removal
| Impurity | Origin | Detection Method | Removal Strategy |
| Water | Hygroscopic absorption | Karl Fischer (KF) | Azeotropic distillation (Toluene) or Vacuum Distillation |
| Ethylenediamine (EDA) | Unreacted starting material | GC (Low boiling) | Vacuum Distillation (Foreshot) |
| DAED | Over-acetylation | GC/NMR (High MP solid) | Remains in Pot (Non-volatile) |
| 2-Methylimidazoline | Thermal damage | GC (Ghost peak) / NMR | Prevention only. Difficult to separate via distillation (similar BP).[1] |
References
-
TCI Chemicals. Product Specification: N-Acetylethylenediamine (CAS 1001-53-2).[1][8] Retrieved from .[1]
-
BenchChem. Synthesis and Characterization of Tetraacetylethylenediamine: A Technical Guide. (Explains DAED byproduct formation). Retrieved from .[1]
-
National Institutes of Health (PMC). Exposure Assessment of Acetamide...[1] Artifactual Acetamide Formation During GC/MS. (Mechanistic basis for injector decomposition).[1] Retrieved from .[1]
-
European Patent Office. Process for the manufacture of imidazolines (EP0002943).[1] (Details thermal cyclization conditions). Retrieved from .[1] Note: Link is to patent registry search.
Sources
- 1. Tetraacetylethylenediamine - Wikipedia [en.wikipedia.org]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youngin.com [youngin.com]
- 5. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Page loading... [guidechem.com]
Technical Support Center: Solvent Selection & Troubleshooting for N-(2-aminoethyl)acetamide Derivatives
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the downstream purification of highly polar, functionalized small molecules. N-(2-aminoethyl)acetamide derivatives present a unique thermodynamic challenge: they combine a highly polar, hydrogen-bonding amide core with a basic amine tail. This dual functionality makes them notoriously hygroscopic and prone to forming stubborn, amorphous syrups rather than ordered crystal lattices.
This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to force these complex molecules into high-purity crystalline forms.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: Why does my N-(2-aminoethyl)acetamide derivative form a stubborn oil at the bottom of the flask instead of crystallizing upon cooling? A1: This phenomenon, known as "oiling out," is the most common failure mode for polar amine-amides. It occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent system[1]. Because N-(2-aminoethyl)acetamide derivatives often have depressed melting points due to their hygroscopic nature and trace impurities, they separate as an amorphous liquid phase rather than a solid[2]. Impurities preferentially partition into this oily phase, rendering the recrystallization useless[1].
-
The Fix: You must lower the saturation temperature. This is achieved by adding more of the primary solvent (dilution) to keep the compound in solution at lower temperatures, or by switching to a solvent with a lower boiling point[2]. Alternatively, introducing a seed crystal bypasses the energy barrier for nucleation, forcing the solid phase to form before the liquid-liquid phase separation boundary is crossed[3].
Q2: What is the optimal solvent system for these highly polar amide-amines? A2: The ideal solvent must satisfy a steep solubility curve: high solubility at the boiling point and near-zero solubility at room temperature[4]. Because of the extensive hydrogen-bond donating and accepting capabilities of the ethylenediamine and acetamide moieties, protic solvents (like methanol) often dissolve the compound too well, even when cold. Conversely, non-polar solvents (like hexane) won't dissolve it at all[5].
-
The Fix: A binary solvent-antisolvent system is mandatory. A highly effective pairing is Ethanol or Isopropanol (Solvent) and Ethyl Acetate (Antisolvent). Recent screening protocols also highlight the efficacy of aqueous binary mixtures or green aprotic solvents for aromatic and aliphatic amides[6].
Quantitative Data: Solvent Properties for Amide-Amine Recrystallization
Table 1: Solvent selection matrix based on polarity and boiling point dynamics.
| Solvent | Role | Boiling Point (°C) | Polarity Index | Mechanistic Action for N-(2-aminoethyl)acetamides |
| Ethanol | Primary Solvent | 78.4 | 5.2 | Excellent dissolution at reflux; disrupts intermolecular H-bonds. |
| Isopropanol (IPA) | Primary Solvent | 82.5 | 3.9 | Lower solubility ceiling than EtOH; provides a steeper cooling crystallization curve. |
| Ethyl Acetate | Antisolvent | 77.1 | 4.4 | Ideal antisolvent; miscible with alcohols, rejects polar amines, and prevents oiling out. |
| Acetone | Antisolvent | 56.0 | 5.1 | Good for precipitating salts; Warning: Avoid with primary amines due to Schiff base formation risk. |
| Water | Co-solvent | 100.0 | 10.2 | Use sparingly (e.g., 5-10% v/v) to dissolve highly polar impurities in mixed systems[3]. |
Q3: The free base simply refuses to crystallize and remains a syrup. What is the chemical workaround? A3: If the free base intermolecular forces are too weak to establish a rigid crystal lattice, you must alter the molecule's electronic state. Converting the free base amine into a salt (e.g., hydrochloride or acetate) drastically increases the melting point and lattice energy[7]. The ionic interactions in the salt form are highly directional and strong, which forcefully drives crystallization out of polar organic solvents.
Part 2: Visual Diagnostics & Workflows
Caption: Diagnostic workflow for troubleshooting liquid-liquid phase separation (oiling out).
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in feedback loops so you can verify the success of a step before proceeding.
Protocol A: Solvent-Antisolvent Recrystallization (Free Base)
Causality Focus: This protocol uses a visual titration feedback loop to precisely identify the saturation point, preventing premature precipitation of impurities.
-
Dissolution: Place 1.0 g of crude N-(2-aminoethyl)acetamide derivative in a dry round-bottom flask. Add minimal boiling Isopropanol (approx. 3-5 mL) until just dissolved.
-
Causality: IPA provides a lower solubility ceiling than methanol, increasing the eventual yield upon cooling.
-
-
Hot Filtration: If insoluble particulates remain, pass the hot solution through a pre-warmed fluted filter paper to remove physical contaminants[8].
-
Antisolvent Titration (Self-Validation Step): Keep the solution at a gentle reflux. Dropwise, add hot Ethyl Acetate until the solution becomes faintly turbid. Immediately add 1-2 drops of boiling Isopropanol until the turbidity just clears[5].
-
Validation: The transient turbidity that clears upon adding the primary solvent confirms the solution is exactly at the thermodynamic saturation point at boiling temperature.
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed.
-
Validation: If oiling out occurs at this stage, the saturation temperature is still too high. Reheat to dissolve, add 1 mL of Isopropanol, and repeat cooling[1].
-
-
Harvesting: Once crystals form, cool in an ice bath (0-5°C) for 30 minutes. Filter under vacuum.
-
Mother Liquor Validation: Spot the mother liquor on a TLC plate alongside the pure crystal dissolved in solvent. The mother liquor should contain the concentrated impurities and only trace product, validating that the antisolvent did not crash out the impurities alongside the product.
Protocol B: Hydrochloride Salt Conversion & Crystallization
Causality Focus: Forcing crystallization by increasing lattice energy through ionic bond formation[7].
-
Solvation: Dissolve the syrupy free base in 10 volumes of anhydrous Diethyl Ether or minimal cold Ethanol.
-
Acidification (Self-Validation Step): Slowly add 1.1 equivalents of HCl in dioxane (or ethereal HCl) while stirring vigorously in an ice bath.
-
Validation: Test the mother liquor with moist pH indicator paper. A stable pH of 1-2 confirms complete protonation of the amine tail[7].
-
-
Precipitation: A white solid should immediately crash out. If it remains milky, scratch the inside of the flask with a glass rod to dislodge micro-shards of glass, which act as nucleation sites[1].
-
Recrystallization & Final Validation: Isolate the crude salt via filtration. Recrystallize using an Ethanol (solvent) / Ethyl Acetate (antisolvent) system.
-
Validation: Perform a melting point test on the dried salt. A sharp melting point range (< 2°C) confirms lattice purity, whereas a broad range indicates trapped solvent or incomplete conversion[5].
-
Caption: Workflow for converting stubborn free-base syrups into highly crystalline hydrochloride salts.
References
-
Nichols, L. (2022). "2.2.4.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')". Chemistry LibreTexts. 1
-
"Technical Support Center: Purification of Secondary Alkyl Amines." (2025). BenchChem. 7
-
"Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine." (2025). BenchChem. 3
-
"Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS." (2015). Murov.info. 2
-
"Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. 4
-
"RECRYSTALLIZATION - SOLVENT SELECTION." ResearchGate. 5
-
"Chapter 12: Recrystallization." (2022). Docsity. 8
-
"New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." (2022). MDPI. 6
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. murov.info [murov.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. docsity.com [docsity.com]
Technical Support Center: Stabilizing N-Acetylethylenediamine (1-Acetylethylenediamine)
[1]
Executive Summary & Chemical Profile[2][3]
N-(2-Aminoethyl)acetamide (CAS: 1001-53-2), often referred to as 1-Acetylethylenediamine , presents a unique stability challenge. It contains two distinct functional groups: a robust amide (generally stable) and a reactive primary amine (highly vulnerable).
While "oxidation" is the common term users apply to degradation, this compound actually fights a two-front war against the atmosphere:
-
Oxidative Deamination (Yellowing): Radical-mediated reaction with
, often catalyzed by light or trace metals. -
Carbamation (Crusting): Reaction with atmospheric
to form carbamates, often mistaken for oxidation.
This guide provides the protocols to distinguish, prevent, and reverse these degradation pathways.
| Property | Value | Critical Note |
| Physical State | Solid/Semi-solid (MP ~50°C) | Often supercools to a viscous liquid; hygroscopic nature lowers MP. |
| Boiling Point | 128°C @ 3 mmHg | Do not distill at atmospheric pressure (Dec. >200°C). |
| Primary Threat | Air ( | Absorbs |
| Storage Class | Hygroscopic / Air Sensitive | Store under Argon/Nitrogen at 2–8°C. |
Diagnostic Workflow: Is My Sample Degraded?
Before attempting stabilization, you must diagnose the current state of your material. Use this logic flow to determine if your sample requires purification or disposal.
Figure 1: Diagnostic decision tree for evaluating N-Acetylethylenediamine purity based on visual cues.
Stabilization Protocols (Prevention)
Protocol A: The Inert Atmosphere Barrier (Standard)
The primary amine group initiates oxidation via a radical mechanism, often accelerating into imine formation (Schiff bases) which causes the yellow color [1].
-
Gas Source: Use High-Purity Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and blankets the liquid surface effectively. -
Seal Integrity: Replace standard polyethylene caps with PTFE-lined septum caps . Polyethylene is permeable to
over long periods. -
Headspace Purge: After every use, purge the headspace of the container for 15–30 seconds with a gentle stream of inert gas before resealing.
-
Tape Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent diffusive gas exchange.
Protocol B: Handling "Supercooled" Liquids
N-Acetylethylenediamine has a melting point of ~50°C but frequently exists as a supercooled liquid at room temperature.
-
Issue: If it solidifies, users often heat it aggressively to melt it.
-
Risk: Heat + Air = Rapid Oxidation.
-
Solution: If melting is required, place the container in a water bath at maximum 60°C while keeping the container sealed under inert gas . Do not use a heat gun.
Recovery Protocol: Vacuum Distillation
If your sample has turned yellow (oxidized) or formed a crust (carbonated), you can recover pure material using vacuum distillation. Simple filtration is insufficient because oxidation byproducts are often soluble in the parent amine.
Safety Warning: Perform this operation in a fume hood.
Equipment Needed:
-
Short-path distillation head
-
Vacuum pump (capable of <5 mmHg)
-
Oil bath (silicone oil)
-
Round-bottom flask (RBF) with stir bar
Step-by-Step Procedure:
-
Setup: Assemble the distillation apparatus. Grease all joints heavily with high-vacuum grease.
-
Loading: Charge the RBF with the degraded amine. Add a magnetic stir bar to prevent bumping.
-
Vacuum Application: Apply vacuum before heating. Aim for 3 mmHg (Torr) or lower.
-
Heating:
-
Slowly raise the oil bath temperature.
-
The compound boils at 128°C at 3 mmHg [2].
-
Note: If your vacuum is weaker (e.g., 10 mmHg), the boiling point will rise significantly. Consult a nomograph.
-
-
Fraction Collection:
-
Storage: Immediately transfer the main fraction to an Argon-flushed amber glass vial and seal.
Technical FAQs
Q: Can I use antioxidants like BHT to stabilize it? A: While BHT scavenges free radicals, it is not recommended for this reagent. N-Acetylethylenediamine is often used as a ligand or synthesis intermediate; adding BHT introduces a contaminant that can interfere with subsequent metal coordination or nucleophilic substitution reactions. Inert gas exclusion is the only "clean" stabilization method.
Q: Why is there a white crust on the threads of the bottle?
A: This is not oxidation; it is carbamation . The primary amine reacts with atmospheric
Q: My sample is solid. Is it ruined? A: Not necessarily. Pure N-Acetylethylenediamine melts at ~50°C [4].[4][5] If the solid is white/colorless, it is likely just frozen pure material. If the solid is yellow/brown, it is degraded.
Q: Can I store it in a plastic tube? A: No. For long-term stability, use amber glass . Plastics are permeable to air and moisture over time, leading to gradual hydration and oxidation.
Mechanistic Insight: Degradation Pathways
Understanding the chemistry helps in troubleshooting. The diagram below illustrates why air exclusion stops both major degradation routes.
Figure 2: Dual degradation pathways of N-Acetylethylenediamine upon exposure to air.
References
-
Gou, F., et al. (2014). "Oxidative degradation of amine absorbents for CO2 capture." International Journal of Greenhouse Gas Control, 26, 14-23. Link (Mechanistic basis for amine oxidation).
-
Sigma-Aldrich. (n.d.).[6] "Safety Data Sheet: N-(2-Aminoethyl)acetamide." Link (Physical properties and boiling point verification).
-
Supap, T., et al. (2009). "Analysis of monoethanolamine and its oxidative degradation products during CO2 absorption." Industrial & Engineering Chemistry Research, 48(10), 5104-5112. Link (differentiation of carbamate vs oxidation products).
-
PubChem. (n.d.). "Compound Summary: N-(2-Aminoethyl)acetamide." National Library of Medicine. Link (Melting point and chemical structure confirmation).
Technical Support Center: Troubleshooting Phase Separation in 1-Acetylethylenediamine Complexes
Welcome to the Technical Support Center for coordination chemistry and materials science involving 1-Acetylethylenediamine (also known as N-Acetylethylenediamine or N-AcEDA). This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with unwanted precipitation, coacervation, or liquid-liquid phase separation (LLPS) when working with N-AcEDA metal complexes.
The Mechanistic Roots of Phase Instability
To troubleshoot phase separation, we must first understand the dual-nature of the N-AcEDA ligand. N-AcEDA acts as a bidentate ligand, utilizing a primary amine (a strong, "hard"
-
Hemilability & Polarity Shifts: In transition metal complexes (e.g., Ru(II) or Cu(II)), the weaker amide-oxygen bond can dynamically detach and reattach in solution[1]. This "hemilability" is excellent for homogeneous catalysis as it opens a vacant coordination site, but it drastically alters the complex's dipole moment, often causing it to spontaneously precipitate out of non-polar organic solvents.
-
Counter-Ion Hydration Mismatch: The native halide salts (e.g., chlorides) of N-AcEDA complexes are highly polar and strongly hydrated, making them soluble in water but insoluble in organic phases. Attempting to extract them into dichloromethane (DCM) or ethyl acetate without exchanging the counter-ion will result in a solid precipitate at the phase boundary.
-
Zwitterionic Surfactant Behavior: The uncoordinated primary amine of N-AcEDA has a pKa of approximately 9.28[2]. In biphasic aqueous/organic extractions or dendrimer encapsulations, operating near this pH creates a mixture of protonated and neutral ligand states. These species act as potent surfactants, stabilizing unwanted liquid-liquid emulsions and preventing clean phase separation.
Diagnostics & Decision Pathway
Use the logic tree below to diagnose and route your specific phase separation issue.
Figure 1: Decision tree for resolving N-AcEDA complex phase separation.
Troubleshooting Guides & FAQs
Q1: My Ru(II)-N-AcEDA complex precipitates unexpectedly during homogeneous hydrogen transfer catalysis. How do I maintain a single phase? Causality: Your complex is exhibiting hemilability[1]. During the catalytic cycle, the acetamide arm detaches to allow substrate binding. This coordinatively unsaturated intermediate is highly polar and insoluble in standard non-polar catalytic solvents (like toluene). Solution: Shift to a solvent with a higher dielectric constant that can stabilize the transient dipole, such as a mixture of methanol and dichloromethane. Alternatively, ensure your base loading (e.g., NaOH) is optimized, as excess base can strip protons from the ligand backbone, permanently altering solubility.
Q2: I am trying to extract a metal-N-AcEDA complex from an aqueous reaction mixture into an organic solvent, but I get a thick, stable emulsion. How do I break it? Causality: You are likely operating at a pH too close to the ligand's pKa (~9.28)[2]. At this pH, any uncoordinated or partially dissociated N-AcEDA ligands exist in an equilibrium of charged (protonated amine) and neutral states, effectively acting as a surfactant at the water-organic interface. Solution: Force the ligand into a single ionization state. Drop the pH to < 7.0 to fully protonate the amine (driving everything into the aqueous phase), or raise it to > 11.0 to fully deprotonate it (driving the neutral complex into the organic phase).
Q3: How can I intentionally induce phase separation to purify my Gold(I) N-AcEDA complex without using column chromatography? Causality: The native chloride salt of your Gold(I) complex has a high hydration energy, keeping it locked in the aqueous phase. By introducing a bulky, non-coordinating, and lipophilic anion (like Hexafluorophosphate, PF₆⁻), you disrupt the hydration sphere. The resulting ion pair is highly hydrophobic and will immediately crash out of the aqueous phase[3]. Solution: Perform a counter-ion exchange using Potassium Hexafluorophosphate (KPF₆) (See Protocol A).
Standard Operating Protocols (SOPs)
Protocol A: Counter-Ion Exchange for Controlled Complex Isolation
Use this protocol to intentionally precipitate water-soluble N-AcEDA complexes for purification.
-
Dissolution: Dissolve the crude metal-N-AcEDA halide complex in a minimal volume of a 1:1 water/methanol mixture.
-
Reagent Preparation: Prepare a saturated aqueous solution of Potassium Hexafluorophosphate (KPF₆).
-
Exchange Reaction: While stirring the complex solution vigorously at room temperature, add the saturated KPF₆ solution dropwise.
-
Self-Validation Check: Watch for an immediate visual cue. A dense, white (or metal-specific colored) precipitate must form instantly upon the addition of KPF₆[3]. If the solution remains clear, the complex concentration is too low; evaporate 50% of the solvent under reduced pressure and retry.
-
Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water (to remove residual KCl/NaCl), and recrystallize the solid from a mixture of acetonitrile and diethyl ether.
Protocol B: pH-Modulated Emulsion Breaking in Biphasic Extractions
Use this protocol to resolve stable liquid-liquid phase separation failures.
-
Diagnosis: Identify the stable emulsion layer in your separatory funnel.
-
Measurement: Extract a 1 mL aliquot of the aqueous phase and measure the pH.
-
Adjustment: If the pH is between 8.0 and 10.5, the N-AcEDA ligand is acting as a surfactant[2]. Add 1M NaOH dropwise to the funnel to push the pH > 11.0 (to extract into the organic phase), or 1M HCl to drop the pH < 7.0 (to retain in the aqueous phase).
-
Agitation: Gently invert the separatory funnel 3-4 times (do not shake vigorously).
-
Self-Validation Check: The cloudy emulsion layer will rapidly collapse, resolving into two distinct, optically transparent layers (aqueous and organic) within 60 seconds.
Quantitative Phase Behavior Data
The following table summarizes the thermodynamic and physical states that dictate the phase behavior of N-AcEDA complexes.
| Parameter | Condition | Complex State | Phase Behavior | Causality |
| Counter-ion | Halide (Cl⁻, Br⁻) | Highly Polar | Soluble in H₂O, precipitates in DCM | Strong ion-dipole interactions with water molecules. |
| Counter-ion | Hexafluorophosphate (PF₆⁻) | Lipophilic | Soluble in organics, precipitates in H₂O | Low hydration energy forces aqueous exclusion[3]. |
| pH Level | pH ≈ 9.28 (pKa) | Zwitterionic / Neutral | Emulsion / Coacervation | Free or hemilabile ligand acts as an interfacial surfactant[2]. |
| Ligand Binding | Hemilabile (O-detached) | Coordinatively Unsaturated | Transient Precipitation | Exposed metal center drastically alters the dipole moment[1]. |
References
-
Ru(II) PNX (X = O,N,S) Complexes in Homogeneous Catalysis for Sustainable Development Source: Cardiff University (ORCA) URL: [Link]
-
DENDRIMER-ENCAPSULATED METAL NANOPARTICLES: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS TO CATALYSIS Source: core.ac.uk URL: [Link]
-
Gold (I) N-heterocyclic carbene complex inhibits mouse melanoma growth by p53 upregulation Source: PMC (nih.gov) URL: [Link]
Sources
Validation & Comparative
Spectroscopic Profiling of N-Acetylethylenediamine: A Comparative FTIR Guide
As a foundational building block in the synthesis of chelating agents, pharmaceuticals, and functionalized polymers, N-acetylethylenediamine (N-AEDA) presents a unique analytical profile. Structurally, it is a bifunctional molecule (
For researchers and drug development professionals, verifying the purity and structural integrity of N-AEDA is critical. Fourier Transform Infrared (FTIR) spectroscopy is the premier diagnostic tool for this task. However, the spectral interpretation requires a deep understanding of how these two distinct nitrogen-containing functional groups interact, overlap, and respond to environmental factors like hydrogen bonding and moisture.
This guide provides an authoritative, comparative analysis of the FTIR characteristic peaks of N-AEDA against its structural alternatives, supported by a self-validating experimental protocol designed specifically for hygroscopic amines.
Mechanistic Spectral Causality: The Dual-Nature of N-AEDA
To accurately interpret the FTIR spectrum of N-AEDA, we must deconstruct the molecule into its functional domains. The observed spectrum is not merely a list of peaks, but a superposition of vibrational modes governed by molecular dipole changes and intermolecular forces.
-
The Primary Amine Domain (
): Primary amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3300–3400 cm⁻¹ region[2]. Additionally, they display a characteristic N-H bending (scissoring) vibration between 1590–1620 cm⁻¹[2]. -
The Secondary Amide Domain (
): Secondary amides are characterized by a single N-H stretch around 3300 cm⁻¹[3]. More importantly, the highly polar carbonyl group produces an intense Amide I (C=O stretch) band. Due to strong intermolecular hydrogen bonding in the solid or liquid state, this peak is typically shifted downward from a theoretical ~1680 cm⁻¹ to approximately 1630–1650 cm⁻¹[3][4]. The coupling of the N-H bend and C-N stretch produces the Amide II band near 1550 cm⁻¹[3].
When analyzing N-AEDA, the N-H stretching region (3200–3400 cm⁻¹) becomes a complex, broadened multiplet due to the overlapping doublet of the primary amine and the singlet of the secondary amide, further convoluted by hydrogen bonding.
Fig 1: Functional group logic and corresponding FTIR peak assignments for N-AEDA.
Comparative Spectral Analysis
To validate the successful mono-acetylation of ethylenediamine (EDA) to N-AEDA—or to detect over-acetylation to N,N'-diacetylethylenediamine (DAEDA)—we must compare their spectral markers. The table below summarizes the quantitative peak shifts that serve as diagnostic checkpoints[1][5].
| Functional Group Vibration | Ethylenediamine (EDA) | N-Acetylethylenediamine (N-AEDA) | N,N'-Diacetylethylenediamine (DAEDA) |
| Primary Amine N-H Stretch | ~3350, 3280 cm⁻¹ (Strong Doublet) | ~3350, 3280 cm⁻¹ (Doublet, overlapping) | Absent |
| Secondary Amide N-H Stretch | Absent | ~3300 cm⁻¹ (Singlet, overlapping) | ~3300 cm⁻¹ (Strong Singlet) |
| Amide I (C=O Stretch) | Absent | ~1650 cm⁻¹ (Strong) | ~1650 cm⁻¹ (Strong) |
| Primary Amine N-H Bend | ~1618 cm⁻¹ (Scissoring) | ~1610 cm⁻¹ (Scissoring) | Absent |
| Amide II (N-H Bend / C-N) | Absent | ~1550 cm⁻¹ | ~1550 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
Analytical Insights:
-
Differentiating N-AEDA from EDA: The sudden appearance of the intense Amide I peak at ~1650 cm⁻¹ and the Amide II peak at ~1550 cm⁻¹ confirms successful acetylation[3].
-
Differentiating N-AEDA from DAEDA: If the primary amine doublet (~3350 and 3280 cm⁻¹) collapses into a single, broad peak (~3300 cm⁻¹), and the scissoring band at ~1610 cm⁻¹ disappears, the sample has been over-acetylated into DAEDA.
Self-Validating Experimental Protocol: ATR-FTIR for Hygroscopic Amines
The Causality of Method Selection: N-AEDA is a highly hygroscopic compound with a low melting point (~50 °C), often presenting as a waxy solid or viscous liquid depending on ambient conditions[6]. Traditional transmission FTIR using KBr pellets is fundamentally flawed for this molecule. KBr is itself hygroscopic; the mechanical pressing process introduces atmospheric moisture. Water exhibits a massive O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹. These water peaks perfectly obscure the critical N-H stretches and the Amide I C=O stretch of N-AEDA, rendering the data useless.
Therefore, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal under a dry nitrogen purge is the only scientifically rigorous choice.
Step-by-Step Methodology
-
System Purge & Equilibration:
-
Purge the FTIR spectrometer and the ATR accessory compartment with dry nitrogen (dew point < -40 °C) for at least 30 minutes.
-
Causality: This eliminates atmospheric
and vapor, which cause baseline fluctuations in the exact regions of interest (3400 cm⁻¹ and 2350 cm⁻¹).
-
-
Background Acquisition:
-
Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Preparation (Glovebox):
-
Due to its hygroscopicity, handle N-AEDA in a dry nitrogen glovebox[6]. Transfer a small aliquot (1-2 mg solid or 1 drop liquid) into a sealed, anhydrous vial for transport to the instrument.
-
-
Sample Loading & Scanning:
-
Rapidly transfer the sample to the ATR crystal. If solid, apply the ATR pressure anvil until the sample is flush against the crystal (ensuring optimal optical contact).
-
Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Self-Validation Loop:
-
Immediately inspect the spectrum at 3400–3500 cm⁻¹. If a broad, non-Gaussian "hump" extends beyond the defined N-H stretching region, the sample has absorbed moisture during transfer. The run must be discarded, and the sample re-prepared.
-
Fig 2: Self-validating ATR-FTIR workflow designed for hygroscopic amine analysis.
References
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from[Link][4]
-
NIST Chemistry WebBook. N-Acetylethylenediamine. U.S. Secretary of Commerce. Retrieved from[Link][1]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from[Link][3]
-
OrgChemBoulder. IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Retrieved from[Link][2]
-
LookChem. Cas 1001-53-2, N-Acetylethylenediamine Chemical Properties. Retrieved from [Link][6]
Sources
Technical Guide: Mass Spectrometry Fragmentation of N-(2-aminoethyl)acetamide
The following guide details the mass spectrometry fragmentation patterns of N-(2-aminoethyl)acetamide , designed for researchers requiring precise structural validation and differentiation from isobaric interferences.
Executive Summary & Compound Profile
N-(2-aminoethyl)acetamide (CAS: 1001-53-2), also known as N-acetylethylenediamine, is a mono-acetylated derivative of ethylenediamine. It frequently appears as a metabolic intermediate in polyamine processing, a degradation product in polymer chemistry, or a synthetic impurity.
Its analysis is often complicated by two factors:
-
Structural Similarity: It co-elutes with ethylenediamine (EDA) and N,N'-diacetylethylenediamine (DAED).
-
Isobaric Interference: It shares a nominal mass (MW 102) with Ethylenethiourea (ETU) , a common rubber contaminant and metabolite.
This guide defines the unique "Spectral Fingerprint" required to unambiguously identify N-(2-aminoethyl)acetamide using ESI-MS/MS and EI-MS.
| Property | Data |
| Formula | |
| Monoisotopic Mass | 102.0793 Da |
| Precursor Ion | m/z 103.08 |
| Key Diagnostic Fragment (ESI) | m/z 61.0 (Loss of Ketene) |
| Key Diagnostic Fragment (EI) | m/z 30.0 (Base Peak, |
Fragmentation Mechanics: The "Why" Behind the Spectra
A. Electrospray Ionization (ESI-MS/MS)
In positive mode ESI, the molecule is protonated primarily at the terminal primary amine (the most basic site, pKa ~10) or the amide oxygen. The fragmentation is driven by charge migration and neutral losses.
Pathway 1: The Diagnostic "Ketene Loss" (m/z 103 → 61)
This is the most specific transition for N-acetylated primary amines.
-
Mechanism: The amide bond undergoes a 4-center rearrangement.
-
Process: The acetyl group is expelled as a neutral ketene (
, 42 Da) . -
Result: The remaining fragment is the protonated ethylenediamine cation (
) at m/z 61 .-
Significance: This transition confirms the presence of an N-acetyl group on a flexible chain. Isobaric ETU (cyclic thiourea) cannot generate this fragment.
-
Pathway 2: Cyclization & Ammonia Loss (m/z 103 → 86)
-
Mechanism: Neighboring Group Participation (NGP).
-
Process: The carbonyl oxygen or the amide nitrogen attacks the carbon adjacent to the protonated primary amine, displacing ammonia (
, 17 Da) . -
Result: Formation of a cyclic cation, likely the 2-methylimidazoline cation (
) at m/z 86 .-
Significance: This confirms the 1,2-diamine backbone structure.
-
B. Electron Ionization (EI-MS)
In GC-MS (EI, 70 eV), the fragmentation is dominated by high-energy radical cleavage.
-
Base Peak (m/z 30): Driven by
-cleavage of the primary amine.- (m/z 30 ).
-
Acylium Ion (m/z 43): Cleavage of the acetyl group.
- (m/z 43 ).
-
Secondary Fragments:
-
m/z 73: Loss of the
radical group ( is not observed; is 72). A peak at m/z 72/73 often represents the amide portion after amine loss.
-
Comparative Analysis: Differentiating Alternatives
The following table contrasts N-(2-aminoethyl)acetamide with its direct precursors and isobaric "false friends."
| Feature | N-(2-aminoethyl)acetamide | N,N'-Diacetylethylenediamine (DAED) | Ethylenethiourea (ETU) |
| Role | Target Analyte | Over-acetylation Product | Isobaric Interference |
| Precursor | 103 | 145 | 103 |
| Primary Transition | 103 → 61 (Loss of 42) | 145 → 103 (Loss of 42) | 103 → 44 (Ring cleavage) |
| Secondary Transition | 103 → 86 (Loss of 17) | 145 → 86 (Loss of 59) | 103 → 86 (Loss of 17) |
| Diagnostic Logic | Presence of m/z 61 confirms mono-acetyl. | Precursor is +42 Da higher. | Absence of m/z 61 ; Presence of m/z 44 . |
| Exact Mass | 102.0793 | 144.0899 | 102.0251 |
Critical Insight: Low-resolution MS (Triple Quad) cannot distinguish ETU from N-(2-aminoethyl)acetamide based on the precursor alone. You must monitor the 103 → 61 transition. If you only monitor 103 → 86, you may detect both compounds.
Visualized Fragmentation Pathways[1][2][3][4][5][6][7][8][9]
The following diagram maps the structural logic of the fragmentation.
Caption: ESI-MS/MS fragmentation pathways. The solid arrow (m/z 61) is the specific diagnostic transition for N-acetyl groups.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
Reagents & Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Grade: LC-MS).
-
Standard: Dissolve N-(2-aminoethyl)acetamide to 1 µg/mL.
-
Blank: Run a solvent blank to ensure no carryover (sticky amines are common).
Instrument Parameters (LC-MS/MS)
-
Ionization: ESI Positive (+).[1]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile amide).
-
Collision Energy (CE):
-
For m/z 61 : 15 - 20 eV (Moderate energy required for ketene loss).
-
For m/z 86 : 20 - 25 eV (Higher energy for cyclization/ammonia loss).
-
Differentiation Workflow (Decision Tree)
Caption: Workflow for differentiating isobaric interferences at m/z 103.
References
-
National Institute of Standards and Technology (NIST). N-Acetylethylenediamine Mass Spectrum (Electron Ionization). NIST Standard Reference Database 1A v17. Link
-
BenchChem. Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. (Application Note citing general acetamide ketene loss mechanisms). Link
- Tureček, F., & Julian, R. R. (2013). Peptide Radical Cations. Gender, Generation, and Gas-Phase Chemistry. Chemical Reviews, 113(8), 6693-6733.
-
European Commission. Review Report for the Active Substance Metiram. (2005). SANCO/10436/2005. (Source for ETU fragmentation transitions m/z 103->44/86). Link
Sources
Comparative Chelating Efficiency: 1-Acetylethylenediamine vs. Ethylenediamine
Executive Summary: The "Anchor" vs. The "Modulator"
In drug development and coordination chemistry, the choice between Ethylenediamine (EDA) and 1-Acetylethylenediamine (AEDA) is not merely about binding strength—it is a choice between permanent sequestration and transient interaction.
-
Ethylenediamine (EDA) is the industry standard "Anchor." It acts as a strong, bidentate chelator (
for Cu ), utilizing the Chelate Effect to form thermodynamically stable 5-membered rings. It is the go-to for metal scavenging, stable drug formulation, and permanent metal capping.[1] -
1-Acetylethylenediamine (AEDA) is the "Modulator." Due to the acetylation of one amine, it effectively functions as a monodentate ligand at physiological pH.[1] Its binding affinity is orders of magnitude lower (
estimated for Cu ). It is ideal for prodrug designs, temporary metal transport, or systems requiring pH-dependent release.[1]
Bottom Line: If your goal is maximum stability, choose EDA .[1] If your goal is reversible binding or modifying pharmacokinetics without permanent metal retention, choose AEDA .[1]
Structural & Mechanistic Analysis
The disparity in chelating efficiency stems directly from the electronic environment of the nitrogen donors.
The Structural Deficit
EDA possesses two primary amine groups (
Key Mechanistic Failure in AEDA: The amide nitrogen's lone pair is not available for metal coordination at neutral pH. It participates in resonance delocalization with the adjacent carbonyl oxygen. This reduces the ligand's denticity from 2 (bidentate) to effectively 1 (monodentate), or at best, a "pseudo-bidentate" mode involving the weak carbonyl oxygen.
Visualization of Coordination Modes[1]
Figure 1: Comparative coordination modes. EDA forms a stable cyclic structure. AEDA binds primarily through the single amine, with the amide group unable to donate effectively due to resonance.[1]
Thermodynamic Comparison Data
The following data contrasts the stability constants (
| Parameter | Ethylenediamine (EDA) | 1-Acetylethylenediamine (AEDA) | Impact on Efficiency |
| Denticity | Bidentate (2 donors) | Monodentate (1 donor)* | Loss of Chelate Effect (Entropy) |
| ~7.0 | ~9.2 (Est.)** | AEDA amine is less basic due to inductive withdrawal. | |
| ~10.0 | >15 (Amide NH) | Amide H is not acidic enough to release at pH 7. | |
| 10.5 - 10.7 [1] | ~4.5 - 5.0 (Inferred)*** | ~1,000,000x weaker binding. | |
| 7.5 [1] | ~3.0 - 3.5 (Inferred) | Significant reduction in stability. | |
| Stoichiometry | 1:2 or 1:3 (M:L) common | 1:1 or 1:2 (Monodentate) | AEDA acts like simple ammonia/propylamine. |
*Note: AEDA can act as a weak bidentate ligand via the Carbonyl-O, but this bond is labile and weak compared to an Amine-N bond.
**The primary amine
Experimental Protocols for Validation
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Potentiometric Titration (Determination of )
This is the gold standard for determining stability constants.
Objective: Quantify the pH drop associated with metal complexation.
Workflow Diagram:
Figure 2: Potentiometric titration workflow for stability constant determination.
Step-by-Step:
-
Preparation: Prepare a 0.01 M solution of AEDA (HCl salt) in 0.1 M ionic strength adjuster (KNO
or NaClO ). -
Ligand
Determination: Titrate the ligand solution with carbonate-free 0.1 M NaOH. Plot pH vs. Volume. Use the Henderson-Hasselbalch equation to find the amine . -
Complex Titration: Repeat the titration with the addition of Cu(NO
) at a 1:1 and 1:2 Metal:Ligand ratio. -
Observation:
-
EDA: You will see a significant pH drop at the start compared to the ligand-only curve (protons displaced by metal).
-
AEDA: The pH drop will be much smaller and occur at higher pH, indicating weaker competition with protons.[1]
-
-
Calculation: Use software like Hyperquad or BEST to fit the curves and calculate
.
Protocol B: Job's Method (Continuous Variation)
Use this to confirm the stoichiometry (Monodentate vs Bidentate behavior).
-
Setup: Prepare equimolar solutions (e.g., 10 mM) of Cu(II) and Ligand.
-
Mixing: Prepare a series of vials where the mole fraction of ligand (
) varies from 0 to 1 (e.g., 0:10, 1:9, ... 10:0), keeping total volume constant. -
Measurement: Measure UV-Vis absorbance at
for the complex (typically ~600-700 nm for Cu-amines). -
Analysis: Plot Absorbance vs.
.-
EDA: Peak at
(1:1 complex) or (1:2 complex) with sharp inflection. -
AEDA: Broader peak, likely shifting due to weak binding, indicating labile exchange.[1]
-
Application Guide: When to Use Which?
| Scenario | Recommended Ligand | Rationale |
| Heavy Metal Detoxification | EDA (or EDTA) | High |
| Prodrug Linkers | AEDA | The amide bond can be cleaved by amidases in vivo, releasing the active amine drug. The weak metal binding prevents interference with metalloenzymes. |
| Chromatography Elution | AEDA | Weak binding allows for gradient elution of metals. EDA would bind too tightly, requiring harsh acids to strip the column.[1] |
| Buffer Formulation | EDA | Acts as a robust buffer and metal scavenger to protect sensitive proteins from trace metal oxidation. |
References
-
NIST Standard Reference Database 46 . Critically Selected Stability Constants of Metal Complexes. U.S. Department of Commerce. [Link]
-
Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants, Vol. 2: Amines. Plenum Press. (Source for EDA log K values).
-
Hancock, R. D., & Martell, A. E. (1989).[1] Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914.[1] [Link]
-
Sigel, H., & Martin, R. B. (1982).[1] Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385-426.[1] [Link] (Mechanistic basis for poor amide coordination).
-
ChemGuide . Stability Constants and the Chelate Effect. [Link]
Sources
Precision Protocol: HPLC Method Validation for 1-Acetylethylenediamine Impurities
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals[1]
Executive Summary: The "UV-Silent" Challenge
1-Acetylethylenediamine (N-(2-Aminoethyl)acetamide) presents a classic analytical paradox in pharmaceutical development. As a critical intermediate—often used in the synthesis of chelating agents and polyamidoamine dendrimers—its purity is paramount. However, the molecule lacks a strong chromophore, rendering standard UV detection at 254 nm useless.
While many labs default to low-wavelength UV (205–210 nm) or Gas Chromatography (GC), these methods suffer from poor selectivity and matrix interference.[1] This guide argues for a Pre-column Derivatization HPLC method (using OPA) as the superior standard for impurity quantification, offering a 100-fold sensitivity gain over direct UV and higher robustness than GC.
We will objectively compare three distinct methodologies before detailing the validation protocol for the superior derivatization approach.
Strategic Comparison: Selecting the Right Tool
The following table contrasts the three dominant approaches for analyzing polar, non-chromophoric amines.
| Feature | Method A: Pre-Column Derivatization (OPA) (Recommended) | Method B: Direct UV (Mixed-Mode) | Method C: Gas Chromatography (GC-FID) |
| Principle | Chemical tagging of primary amine with o-Phthalaldehyde (OPA) to create a fluorophore.[1] | Utilization of mixed-mode columns (RP + Ion Exchange) to retain polar amines; detection at 205 nm.[1] | Volatilization of the amine; detection via Flame Ionization. |
| Sensitivity (LOD) | High (ng/mL range).[1] Fluorescence is background-free.[1] | Low (µg/mL range).[1] Noise at 205 nm limits trace detection.[1] | Medium . Good for bulk, but peak tailing is common for polar amines.[1] |
| Selectivity | Excellent .[1] Only primary amines react; matrix interference is minimal at 340 nm.[1] | Poor . Solvents, buffer salts, and other impurities absorb at 205 nm.[1] | Variable . Requires derivatization (e.g., silylation) to prevent column adsorption.[1] |
| Throughput | Medium . Requires <2 min reaction time (often automated).[1] | High . Direct injection.[1] | Medium . Long cooling/heating cycles.[1] |
| Cost | Low (Standard HPLC + cheap reagents).[1] | Medium (Specialty columns required). | Low (Standard GC).[1] |
Verdict: For impurity analysis where detecting <0.05% levels is required, Method A is the only protocol that satisfies the stringency of ICH Q2(R1) guidelines regarding sensitivity and specificity.
The "Hero" Protocol: OPA-Derivatization HPLC
This protocol utilizes the reaction between the primary amine of 1-Acetylethylenediamine, o-Phthalaldehyde (OPA), and a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.[1]
3.1. Mechanistic Pathway
The reaction is specific to the primary amine site. The secondary amide (acetyl group) remains unreactive, ensuring a 1:1 stoichiometry for quantification.[1]
Figure 1: Derivatization pathway transforming the UV-silent amine into a detectable isoindole.[1]
3.2. Detailed Methodology
Reagents:
-
Buffer: 0.1 M Borate Buffer, pH 9.5 (Critical for deprotonation of the amine).
-
Derivatization Reagent: Dissolve 25 mg OPA in 0.5 mL Methanol. Add 4.5 mL Borate Buffer and 25 µL 2-Mercaptoethanol.[1] Note: Prepare fresh daily; OPA oxidizes rapidly.[1]
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 6.5).
Instrument Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection: Automated Pre-column Derivatization Program (see below).
-
Detection: UV at 340 nm (or Fluorescence: Ex 340 nm, Em 455 nm).[1]
Automated Injector Program (The "Self-Validating" Step): To ensure precision, program the autosampler to perform the reaction:
-
Draw 5 µL Sample.[1]
-
Draw 5 µL Reagent.[1]
-
Mix in loop/vial (3 cycles).
-
Wait 1.0 min (Reaction time).
Validation Framework (ICH Q2 Compliant)
Validation is not just a checklist; it is a stress test of the method's logic.
4.1. Specificity (Stress Testing)
You must prove that the OPA reagent does not react with the matrix or degradation products.
-
Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 2 hours.
-
Acceptance: Peak purity index > 0.999 (using DAD). No interfering peaks at the retention time of the derivative (~5.5 min).
4.2. Linearity & Range
Because derivatization kinetics can vary at high concentrations, linearity must be proven over a wide range.[1]
-
Range: 0.05% to 120% of the target concentration.
-
Data Requirement: Correlation coefficient (
) 0.999.[1]
4.3. Accuracy (Spike Recovery)
This proves the derivatization efficiency is consistent in the sample matrix.
| Spike Level | Replicates | Acceptance Criteria |
| LOQ Level | 3 | 80.0 – 120.0% |
| 50% | 3 | 90.0 – 110.0% |
| 100% | 3 | 95.0 – 105.0% |
| 150% | 3 | 95.0 – 105.0% |
4.4. Robustness (The "Design Space")
Vary critical parameters to ensure the method holds up in different labs.
-
pH of Borate Buffer: ± 0.2 units (Critical: pH < 9.0 may reduce reaction yield).
-
Reaction Time: 0.5 min vs 2.0 min (Ensures the derivative is stable enough for injection).
Visualizing the Validation Logic
Figure 2: Logical flow for validating the impurity method, ensuring prerequisites are met before moving to complex parameters.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005.[1] Link
-
Sielc Technologies. "Separation of N-(2-Aminoethyl)acetamide on Newcrom R1 HPLC column." Application Notes. Link
-
Agilent Technologies. "Amino Acid Analysis using Zorbax Eclipse-AAA columns and the Agilent 1100 HPLC." Agilent Pub.[1] No. 5980-1193E, 2000.[1] (Foundational reference for OPA-primary amine protocols).
-
BenchChem. "HPLC Analysis of 2-Aminoethyl Acetate." Application Note, 2025.[1][4][5] Link[1]
-
Sigma-Aldrich. "N-(2-Aminoethyl)acetamide Product Specification and Properties."[1] MilliporeSigma Catalog. Link
Sources
- 1. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
C13-NMR chemical shifts of 1-Acetylethylenediamine
Comparative Guide: -NMR Chemical Shifts of 1-Acetylethylenediamine
Executive Summary & Structural Context
1-Acetylethylenediamine (CAS: 1001-53-2), systematically known as N-(2-aminoethyl)acetamide , is a mono-acetylated derivative of ethylenediamine. It serves as a critical intermediate in the synthesis of chelating agents, surfactants, and pharmaceutical ligands.[1]
In process chemistry, the synthesis of this molecule often yields a mixture containing the unreacted precursor (Ethylenediamine, EDA ) and the over-acetylated byproduct (N,N'-Diacetylethylenediamine, DAED ).
Structural Logic
-
Ethylenediamine (EDA):
symmetry. Both methylene carbons are equivalent. (1 Signal) -
1-Acetylethylenediamine (Mono): Asymmetric. The amide and amine functionalities create distinct electronic environments for the ethylene backbone. (4 Signals)
-
N,N'-Diacetylethylenediamine (DAED):
symmetry restored. Both methylene carbons are equivalent. (3 Signals)
Comparative Chemical Shift Data
The following data consolidates spectral shifts observed in deuterated chloroform (
Table 1: Comparative -NMR Shifts ( , ppm)
| Carbon Assignment | Ethylenediamine (EDA) | 1-Acetylethylenediamine (Mono) | N,N'-Diacetylethylenediamine (DAED) |
| Carbonyl (C=O) | — | 170.5 – 174.0 | 170.0 – 173.0 |
| Amide-Side Methylene ( | — | 39.0 – 40.5 | 39.5 – 40.5 |
| Amine-Side Methylene ( | 41.0 – 45.0* | 41.5 – 43.0 | — |
| Methyl Group ( | — | 22.5 – 23.5 | 22.5 – 23.5 |
| Symmetry Status | Symmetric (1 backbone signal) | Asymmetric (2 backbone signals) | Symmetric (1 backbone signal) |
*Note: The chemical shift of free ethylenediamine is highly solvent-dependent. In
Spectral Interpretation Logic
-
The "Symmetry Test": If your spectrum shows only one methylene peak in the 38-45 ppm region, you have either pure starting material (EDA) or pure double-reaction product (DAED). The Mono-product must show two distinct peaks in this region.
-
The "Amidation Shift": Converting an amine to an amide typically exerts an upfield shift (shielding, lower ppm) on the
-carbon.-
(Amine alpha):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ppm. -
(Amide alpha):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ppm. -
Diagnostic: In the Mono-acetyl spectrum, the peak at the lower frequency (e.g., 39 ppm) corresponds to the carbon attached to the amide nitrogen.
-
Visualization of Signaling Pathways
The following diagram illustrates the structural transformation and the resulting change in NMR signal count (Symmetry Breaking).
Caption: Reaction pathway showing the loss and restoration of symmetry, directly correlating to the number of methylene signals observed in
Experimental Protocol for Optimal Resolution
To ensure accurate assignment and separation of the closely spaced methylene peaks in the mono-acetylated product, follow this protocol.
A. Solvent Selection[3]
-
Preferred: Deuterium Oxide (
) .-
Reason: 1-Acetylethylenediamine is highly polar and water-soluble.
minimizes exchange broadening often seen in chloroform. -
Reference: Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) or TMSP should be used as the internal standard (0.0 ppm) since TMS is insoluble in water.
-
-
Alternative:
with minimal .-
Reason: If the sample is an oil/free base. The addition of methanol-d4 helps solubilize the polar amide and sharpen exchangeable proton couplings (though less relevant for decoupled C13).
-
B. Sample Preparation Steps
-
Mass: Weigh 30-50 mg of the sample (higher concentration is required for
than ). -
Dissolution: Add 0.6 mL of solvent (
). -
pH Adjustment (Critical):
-
If the sample is a salt (e.g., HCl salt), the amine carbon (
) will shift significantly. -
Recommendation: Run the spectrum at a consistent pH. Adding 1-2 drops of
(in ) ensures the amine is in the free base form ( ), standardizing the chemical shifts to the values listed in Table 1.
-
C. Acquisition Parameters[1][2][4]
-
Pulse Sequence: Standard proton-decoupled
(e.g., zgpg30 on Bruker). -
Relaxation Delay (D1): Set to 2-3 seconds . Carbonyl carbons have long relaxation times (
). A short D1 may suppress the C=O signal at ~170 ppm. -
Scans: Minimum 512 scans (approx 15-20 mins) to visualize the quaternary carbonyl carbon clearly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66082, N-(2-aminoethyl)acetamide. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for substituent effects on C13 shifts).
- Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Reference for solvent residual peaks).
Comparative Stability Guide: N-Acetylethylenediamine vs. N,N'-Diacetylethylenediamine
This comparative guide details the stability profiles of N-acetylethylenediamine (NAEDA) versus N,N'-diacetylethylenediamine (DAEDA).
Executive Summary
In drug development and industrial synthesis, the stability distinction between mono-acetylated (NAEDA) and di-acetylated (DAEDA) ethylenediamines is dictated by nucleophilic potential and intramolecular cyclization risk .
-
NAEDA (N-acetylethylenediamine): Moderate stability. It possesses a free primary amine group (
), rendering it basic, hygroscopic, and susceptible to intramolecular cyclization to form imidazolines (Lysidine) under thermal stress. -
DAEDA (N,N'-diacetylethylenediamine): High stability.[1] It is a symmetric, neutral diamide. It lacks a free nucleophile, exhibits a high melting point (>170°C), and is kinetically inert to hydrolysis under physiological and typical processing conditions.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The fundamental stability differences arise from the presence of the free amine in NAEDA versus the "capped" diamide structure of DAEDA.
| Feature | N-Acetylethylenediamine (NAEDA) | N,N'-Diacetylethylenediamine (DAEDA) |
| Structure | ||
| Molecular Weight | 102.14 g/mol | 144.17 g/mol |
| Physical State | Low-melting solid / Liquid (MP ~50°C) | Crystalline Powder (MP 170–175°C) |
| Hygroscopicity | High (Absorbs moisture/CO | Low (Non-hygroscopic) |
| Acid/Base Character | Basic (Primary amine | Neutral (Amide) |
| Reactivity | Nucleophilic (Free | Non-nucleophilic (Inert) |
Stability Profile Analysis
Thermal Stability & Cyclization
NAEDA is thermally labile compared to DAEDA. The primary instability mode for NAEDA is intramolecular dehydration leading to cyclization.
-
Mechanism: The nucleophilic lone pair on the terminal amine attacks the carbonyl carbon of the acetamido group. This 5-exo-trig cyclization is entropically favorable, forming 2-methylimidazoline (Lysidine) and releasing water.
-
Trigger: This reaction is accelerated by heat (>100°C) and acid catalysis.
DAEDA exhibits superior thermal stability.
-
Mechanism: With both nitrogens acylated, there is no internal nucleophile to initiate cyclization. Decomposition requires high energy to break the amide bond (homolysis) or harsh conditions for hydrolysis.
-
Data: DAEDA remains stable up to its melting point (~172°C), whereas NAEDA can degrade significantly during distillation or drying if not controlled.
Hydrolytic Stability
DAEDA is the "thermodynamic sink" in the hydrolysis of Tetraacetylethylenediamine (TAED).
-
Kinetics: The hydrolysis of TAED to TriAED and then DAEDA is rapid in alkaline bleach solutions. However, the further hydrolysis of DAEDA to NAEDA is orders of magnitude slower .
-
Implication: In aqueous formulations, DAEDA persists as a stable entity, while NAEDA is a transient intermediate that equilibrates with ethylenediamine.
Degradation Pathways Diagram
The following diagram illustrates the degradation hierarchy and the critical cyclization pathway unique to NAEDA.
Figure 1: Degradation pathways showing the inert nature of DAEDA versus the cyclization risk of NAEDA.
Experimental Protocols for Stability Validation
To objectively compare these compounds, researchers should employ a "Self-Validating" stability indicating method.
Protocol 1: Accelerated Thermal Stress (DSC/TGA)
Objective: Quantify thermal onset of degradation and phase transitions.
-
Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Prep: Weigh 2–5 mg of dried NAEDA and DAEDA into hermetically sealed aluminum pans (to prevent NAEDA moisture absorption).
-
Method: Ramp from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
DAEDA: Expect a sharp endotherm at ~172°C (Melting) with no mass loss until >200°C (Decomposition).
-
NAEDA: Look for a broad endotherm ~50°C (Melting). Critical: Watch for an exotherm or mass loss (TGA) between 120–150°C, indicative of cyclization (loss of water, MW 18).
-
Protocol 2: pH-Rate Hydrolysis Profile (HPLC)
Objective: Determine pseudo-first-order rate constants (
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Stock Solution: Dissolve compounds to 1 mM in respective buffers.
-
Incubation: Thermostat at 60°C (accelerated condition).
-
Sampling: Aliquot 100 µL at
hours. Quench immediately (e.g., cold dilution). -
HPLC Method:
-
Column: C18 Reverse Phase (compatible with high aqueous content) or HILIC for polar amines.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 0–20% B over 10 min.
-
Detection: UV at 210 nm (Amide bond). Note: EDA has low UV absorbance; derivatization may be required for mass balance, but loss of parent is sufficient for kinetics.
-
-
Calculation: Plot
vs time. The slope .-
Expectation: DAEDA slope
(Stable).[2] NAEDA slope will be significant at pH 2.0 (Hydrolysis) and potentially pH 10.0 (Cyclization/Hydrolysis).
-
Experimental Workflow Diagram
Figure 2: Parallel workflow for thermal and hydrolytic stability validation.
Conclusion
For applications requiring long-term storage stability or high-temperature processing , DAEDA is the superior choice due to its non-hygroscopic nature and resistance to intramolecular cyclization. NAEDA should be handled with moisture protection and avoided in acidic high-temperature environments unless the formation of the imidazoline ring is the intended synthetic outcome.
References
-
Davies, D. M., & Deary, M. E. (1991).[3] Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator.[3][4] Journal of the Chemical Society, Perkin Transactions 2, (10), 1549–1552.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66082, N-(2-Aminoethyl)acetamide (NAEDA).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69130, N,N'-Diacetylethylenediamine (DAEDA).
-
Aspinall, S. R. (1941). Ethylenediamine Derivatives. Journal of the American Chemical Society, 63(3), 852–854. (Foundational work on cyclization of mono-acyl ethylenediamines to lysidine).
Sources
- 1. sci-int.com [sci-int.com]
- 2. N,N-DIETHYLETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 1-Acetylethylenediamine
Executive Summary & Chemical Intelligence
Handling 1-Acetylethylenediamine (N-Acetylethylenediamine) requires a safety protocol that respects its dual nature: it is a hygroscopic solid that melts at relatively low temperatures (~50°C) and acts as a corrosive amine.
Unlike standard organic solvents where inhalation is the primary driver for PPE, the critical risk vector here is direct tissue contact . The molecule possesses a primary amine group capable of causing severe skin burns and irreversible eye damage (H314).
Operational Directive: Treat this substance as a "Contact Hazard Class 1." Your primary barrier strategy must focus on preventing dermal permeation and protecting mucous membranes from corrosive dust or vapors.
Table 1: Physicochemical Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 1001-53-2 | Unique identifier for inventory/waste tracking.[1] |
| Physical State | Solid (Low MP: ~50°C) | Often handled as a supercooled liquid or melt; risk of splashing increases upon heating. |
| GHS Classification | Skin Corr.[2][3][4] 1C (H314) | Corrosive.[1] Destroys tissue on contact. |
| pH (10% aq) | ~11-12 (Estimated) | Highly alkaline; saponifies skin lipids rapidly. |
| Flash Point | >110°C | Combustible but not flammable; low fire risk under normal ambient handling. |
| Hygroscopicity | High | Absorbs atmospheric moisture; containers must be resealed under inert gas (Nitrogen/Argon). |
Barrier Protection Strategy (PPE)
Standard laboratory PPE is often insufficient for corrosive amines due to their ability to permeate thin nitrile rubber. The following "Layered Defense" protocol is required.
A. Hand Protection: The "Time-to-Breakthrough" Logic
Do not rely on single-layer disposable nitrile gloves for bulk handling. Amines are known to permeate nitrile rubber. While the solid state reduces immediate permeation risk, the presence of moisture (sweat or humidity) can solubilize the dust, creating a corrosive micro-environment against the skin.
-
Protocol A: Analytical Scale (<1g, Solid)
-
Requirement: Double-gloving.
-
Inner Layer: 4-mil Nitrile (Examination grade).
-
Outer Layer: 5-mil Nitrile (Long cuff).
-
Logic: The outer layer takes the mechanical abrasion; the inner layer protects against micro-tears. Change immediately if dust is visible on the glove.
-
-
Protocol B: Preparative/Bulk Scale (>10g, or Liquid/Melt)
-
Requirement: Chemically Resistant Laminate or Butyl Rubber.
-
Recommended: Silver Shield® (Laminate) or Butyl (0.3mm+).
-
Logic: Low molecular weight amines can permeate standard nitrile in <15 minutes. Laminate films provide >480 minutes of breakthrough time against amine derivatives.
-
B. Ocular & Face Protection[1][2][4][5]
-
Minimum: Indirect-vented chemical splash goggles. Safety glasses are prohibited.
-
Reasoning: The dust is caustic. Air gaps in safety glasses allow dust migration to the tear duct, where it forms a caustic solution (pH >11), causing potential corneal opacity.
-
-
Supplement: Face shield (8-inch minimum) required when handling the molten substance or pouring large volumes.
C. Respiratory & Body[2]
-
Engineering Control: All handling must occur within a certified fume hood.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). For bulk transfer, wear a chemical-resistant apron (PVC or Neoprene) over the lab coat.
Operational Protocols: Step-by-Step
Workflow Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for selecting the correct PPE based on the state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and associated risk vectors.
Protocol 1: Solid Handling & Weighing
-
Environment: Place the balance inside the fume hood. If the balance is external, use a pre-weighed closed vial method.
-
Anti-Static Measures: Use an anti-static gun if the powder is flying; static charge can disperse caustic dust onto cuffs/sleeves.
-
Transfer: Use a plastic or glass spatula. Avoid metal spatulas if the coating is compromised, as amines can chelate metals over time.
-
Cleanup: Wipe the balance area with a wet paper towel (water) immediately after use to solubilize and remove invisible dust.
Protocol 2: Melting & Liquid Transfer
Since the melting point is ~50°C, researchers often heat the container to transfer it as a liquid.
-
Venting: Loosen the cap slightly before heating to prevent pressure buildup.
-
Heating: Use a water bath or bead bath set to 55°C. Do not use a heat gun (risk of localized overheating and decomposition).
-
Pouring: When pouring the melt, use the "hand-over-hand" technique to ensure the bottle opening is never directed toward the body.
-
Solidification: Be aware the material will solidify rapidly in the pipette. Use a wide-bore pipette or pre-warm the glass pipette to prevent clogging.
Emergency & Disposal Procedures
Accidental Exposure Response
-
Skin Contact: Immediate water flush for 15 minutes .[2] Do not use vinegar or acidic neutralizers on the skin (exothermic reaction risk).
-
Eye Contact: Flush for 15 minutes while holding eyelids open. Transport to emergency care immediately; alkaline burns can penetrate deeper over time.
Waste Disposal Strategy
NEVER dispose of amines down the drain.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Compatibility: Do not mix with acid waste streams (risk of violent heat generation) or oxidizers.
-
Rinsing: Triple-rinse empty containers with water or ethanol. Treat the rinsate as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
- Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
